An In-depth Technical Guide to 9-allyl-1,4-dimethyl-9H-carbazole: Chemical Structure, Properties, and Synthesis
This technical guide provides a comprehensive overview of 9-allyl-1,4-dimethyl-9H-carbazole, a substituted carbazole derivative. The document is intended for researchers, scientists, and professionals in the fields of or...
Author: BenchChem Technical Support Team. Date: April 2026
This technical guide provides a comprehensive overview of 9-allyl-1,4-dimethyl-9H-carbazole, a substituted carbazole derivative. The document is intended for researchers, scientists, and professionals in the fields of organic chemistry, materials science, and drug development who are interested in the synthesis, characterization, and potential applications of novel carbazole compounds.
Introduction: The Significance of the Carbazole Scaffold
Carbazole, a tricyclic aromatic heterocycle, is a privileged scaffold in medicinal chemistry and materials science.[1][2][3] Its rigid, planar structure and electron-rich nature impart unique photophysical and electronic properties, making it a key building block for organic light-emitting diodes (OLEDs), solar cells, and other electronic devices. In the pharmaceutical realm, the carbazole nucleus is found in a variety of biologically active compounds, exhibiting anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[1][2][3][4]
The functionalization of the carbazole core at its various positions allows for the fine-tuning of its physicochemical and biological properties. This guide focuses on a specific derivative, 9-allyl-1,4-dimethyl-9H-carbazole, providing a detailed exploration of its chemical identity, a plausible synthetic route, predicted spectroscopic characteristics, and a discussion of its potential applications based on the broader understanding of substituted carbazoles.
Chemical Identity and Molecular Structure
The definitive identification of a chemical entity is paramount for any scientific investigation. This section outlines the key identifiers for 9-allyl-1,4-dimethyl-9H-carbazole.
While a specific literature procedure for the synthesis of 9-allyl-1,4-dimethyl-9H-carbazole was not found, a plausible and efficient synthetic route can be designed based on established methodologies for the derivatization of the carbazole core. The proposed synthesis involves a two-step process starting from the commercially available 1,4-dimethyl-9H-carbazole.
Synthetic Workflow
The proposed synthesis follows a standard N-alkylation protocol.
A Guide to the Photophysical Characterization of 9-allyl-1,4-dimethyl-9H-carbazole: Spectroscopic Insights for Research and Development
Foreword: The Enduring Relevance of the Carbazole Scaffold The carbazole heterocycle, a cornerstone in materials science and medicinal chemistry, continues to captivate researchers with its versatile electronic propertie...
Author: BenchChem Technical Support Team. Date: April 2026
Foreword: The Enduring Relevance of the Carbazole Scaffold
The carbazole heterocycle, a cornerstone in materials science and medicinal chemistry, continues to captivate researchers with its versatile electronic properties and biological activity.[1] Its rigid, planar structure endowed with a rich π-electron system makes it an exceptional fluorophore and a privileged scaffold in drug design.[1][2] From serving as building blocks for organic light-emitting diodes (OLEDs) to their role as anticancer and neuroprotective agents, the functionalization of the carbazole nucleus is a key strategy for tuning its physical and biological properties.[1][2][3] This guide focuses on a specific derivative, 9-allyl-1,4-dimethyl-9H-carbazole, providing a comprehensive technical framework for its photophysical characterization. Understanding the intrinsic fluorescence and electronic behavior of this molecule is paramount for its application in areas such as fluorescent probes, sensors, and as a pharmacophore in drug discovery.
The journey of a novel compound from synthesis to application is paved with rigorous characterization. For a fluorophore like 9-allyl-1,4-dimethyl-9H-carbazole, its photophysical profile dictates its utility. Key parameters such as absorption and emission wavelengths, fluorescence quantum yield (the efficiency of light emission), and fluorescence lifetime (the duration of the excited state) are not mere data points; they are critical indicators of performance.[4][5] For instance, a high quantum yield is desirable for bright fluorescent labels, while changes in emission spectra upon binding to a target can be harnessed for sensor development.[6] This guide will walk you through the essential experiments to build a complete photophysical passport for 9-allyl-1,4-dimethyl-9H-carbazole.
The Molecular Blueprint: Synthesis and Structural Considerations
While a detailed synthetic protocol is beyond the scope of this guide, understanding the origin of 9-allyl-1,4-dimethyl-9H-carbazole is crucial for interpreting its photophysical data. The synthesis of 1,4-dimethyl-9H-carbazole derivatives is well-documented, often involving palladium-catalyzed coupling reactions.[2] The N-allyl group is typically introduced via alkylation of the carbazole nitrogen.
The structure of 9-allyl-1,4-dimethyl-9H-carbazole, with methyl groups at the 1 and 4 positions and an allyl group at the nitrogen, influences its electronic and steric properties. The methyl groups can enhance the electron-donating character of the carbazole ring, potentially leading to red-shifted absorption and emission spectra compared to the unsubstituted carbazole. The allyl group at the 9-position, being an alkyl substituent, is not expected to significantly alter the electronic transitions through conjugation. However, its conformational flexibility could influence non-radiative decay pathways and, consequently, the fluorescence quantum yield.
Experimental Workflows: A Practical Guide
The comprehensive photophysical characterization of 9-allyl-1,4-dimethyl-9H-carbazole involves a suite of spectroscopic techniques. The following sections detail the protocols for these essential measurements.
Instrumentation and Reagents
UV-Visible Spectrophotometer: For measuring absorbance spectra.
Fluorometer (Spectrofluorometer): Equipped with an excitation source (e.g., Xenon lamp), monochromators for wavelength selection, and a sensitive detector.[7][8]
Quantum Yield Measurement System: An integrating sphere is recommended for absolute quantum yield measurements, though relative methods are also widely used.[9]
Time-Correlated Single Photon Counting (TCSPC) System: For fluorescence lifetime measurements.
Solvents: Spectroscopic grade solvents are essential to avoid interference from impurities. A range of solvents with varying polarities (e.g., cyclohexane, toluene, dichloromethane, acetonitrile, ethanol) should be used to investigate solvatochromic effects.[10][11]
Quantum Yield Standard: A well-characterized fluorophore with a known quantum yield in the same spectral region as the sample (e.g., quinine sulfate in 0.1 M H₂SO₄, Rhodamine 6G in ethanol).[4]
Sample Preparation Protocol
Stock Solution Preparation: Accurately weigh a small amount of 9-allyl-1,4-dimethyl-9H-carbazole and dissolve it in a known volume of the desired solvent to prepare a concentrated stock solution (e.g., 1 mM).
Working Solution Preparation: Prepare a series of dilutions from the stock solution. For absorbance measurements, the concentration should be adjusted to have a maximum absorbance below 0.1 to minimize inner filter effects. For fluorescence measurements, even lower concentrations are often required.
Degassing (Optional but Recommended): For quantum yield and lifetime measurements, it is advisable to degas the solutions by bubbling with an inert gas (e.g., nitrogen or argon) for 10-15 minutes to remove dissolved oxygen, which can quench fluorescence.
Measurement Protocols
Record the absorbance spectrum of the solvent (as a blank) and the sample solution over a relevant wavelength range (e.g., 250-450 nm).
Subtract the solvent spectrum from the sample spectrum to obtain the corrected absorbance spectrum of 9-allyl-1,4-dimethyl-9H-carbazole.
Identify the wavelength of maximum absorbance (λmax).
Emission Spectrum: Excite the sample at its λmax (or another suitable wavelength in the absorption band) and scan the emission monochromator over a longer wavelength range to record the fluorescence emission spectrum. Identify the wavelength of maximum emission (λem).[12]
Excitation Spectrum: Set the emission monochromator to the λem and scan the excitation monochromator over a shorter wavelength range. The resulting excitation spectrum should ideally match the absorption spectrum, confirming the purity of the sample and that the emission originates from the absorbing species.[12]
Caption: Experimental workflow for photophysical characterization.
The relative method compares the fluorescence of the sample to that of a standard with a known quantum yield.[4][9]
Prepare solutions of the sample and the quantum yield standard with absorbances in the linear range (ideally < 0.05) at the same excitation wavelength.
Measure the absorbance of both the sample and the standard at the chosen excitation wavelength.
Record the corrected fluorescence emission spectra of both the sample and the standard, ensuring identical experimental conditions (e.g., excitation wavelength, slit widths).
Integrate the area under the emission spectra for both the sample and the standard.
Calculate the quantum yield of the sample (ΦS) using the following equation:
ΦS = ΦR * (IS / IR) * (AR / AS) * (nS² / nR²)
Where:
ΦR is the quantum yield of the reference.
I is the integrated fluorescence intensity.
A is the absorbance at the excitation wavelength.
n is the refractive index of the solvent.
Subscripts S and R refer to the sample and reference, respectively.
Excite the sample with a pulsed light source (e.g., a laser diode or LED) at a suitable wavelength.
Record the fluorescence decay profile using a TCSPC system.
Analyze the decay curve by fitting it to an exponential function to determine the fluorescence lifetime (τ). For a single fluorescent species, a mono-exponential decay is expected.
Interpreting the Data: The Photophysical Profile of 9-allyl-1,4-dimethyl-9H-carbazole
Based on the known properties of carbazole derivatives, we can anticipate the following for 9-allyl-1,4-dimethyl-9H-carbazole:
Absorption and Emission: Expect strong absorption in the UV region, likely with multiple bands corresponding to π-π* transitions of the carbazole core.[3][13] The emission is expected in the near-UV or blue region of the spectrum.[14]
Stokes Shift: The difference between the absorption and emission maxima (the Stokes shift) provides insight into the structural relaxation in the excited state.
Solvatochromism: The effect of solvent polarity on the absorption and emission spectra should be investigated. Carbazole derivatives can exhibit solvatochromism, with emission spectra often red-shifting in more polar solvents, indicative of a more polar excited state.[10][11]
Quantum Yield and Lifetime: These parameters are sensitive to the molecular structure and environment. The quantum yield provides a measure of the molecule's brightness, while the lifetime is a characteristic of its excited state dynamics.
Table 1: Expected Photophysical Data for 9-allyl-1,4-dimethyl-9H-carbazole (Hypothetical Data)
Parameter
Cyclohexane
Toluene
Dichloromethane
Acetonitrile
λabs, max (nm)
~330, 345
~332, 347
~333, 348
~334, 349
λem, max (nm)
~360
~365
~375
~380
Stokes Shift (cm-1)
ΦF
High
Moderate
Moderate
Lower
τ (ns)
~5-10
~5-10
~4-8
~3-7
Note: This table presents hypothetical data based on the expected behavior of carbazole derivatives. Actual values must be determined experimentally.
A thorough photophysical characterization provides the fundamental knowledge required to effectively utilize 9-allyl-1,4-dimethyl-9H-carbazole in various applications. The data obtained from the described experiments will enable researchers to predict its behavior in different environments, design new molecular probes with enhanced properties, and integrate it into advanced materials and biological assays. This systematic approach ensures scientific rigor and accelerates the translation of fundamental research into tangible innovations.
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Substituent Effects on Photophysical Properties of N-Thienylcarbazoles. (2025). Request PDF.
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Efficient and Simple Synthesis of 6-Aryl-1,4-dimethyl-9H-carbazoles. PMC.
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Solvent Effect on Thermally Activated Delayed Fluorescence by 1,2,3,5-Tetrakis(carbazol-9-yl)-4,6-dicyanobenzene. (2013).
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Accurate Fluorescence Quantum Yield Determination by Fluorescence Correlation Spectroscopy. (2015).
Electronic properties and bandgap of 1,4-dimethyl substituted carbazoles
An In-Depth Technical Guide to the Electronic Properties and Bandgap of 1,4-Dimethyl Substituted Carbazoles Abstract Carbazole and its derivatives represent a cornerstone in the development of next-generation organic ele...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide to the Electronic Properties and Bandgap of 1,4-Dimethyl Substituted Carbazoles
Abstract
Carbazole and its derivatives represent a cornerstone in the development of next-generation organic electronic materials, prized for their thermal stability, excellent hole-transporting capabilities, and tunable photophysical properties.[1][2][3] This technical guide provides a comprehensive exploration of the electronic structure and bandgap characteristics of a specific and versatile scaffold: 1,4-dimethyl substituted carbazoles. While recognized for their utility in materials science, these scaffolds also serve as key intermediates in the synthesis of biologically active compounds.[4][5][6] We will dissect the fundamental electronic properties of the core structure, detail the experimental and computational methodologies used for their characterization, and explain the causal mechanisms behind the tuning of their energy levels through strategic molecular design. This document is intended for researchers, materials scientists, and drug development professionals seeking a deeper, field-proven understanding of this important class of molecules.
The Carbazole Core: A Foundation for Functional Materials
The carbazole moiety is an electron-rich aromatic heterocycle that provides a rigid, planar structure with a high triplet energy, making it an exceptional building block for materials used in Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs), and sensors.[2][3][7][8] Its inherent nature is that of a hole-transporting (p-type) material, readily donating electrons from its highest occupied molecular orbital (HOMO).[1][7]
The introduction of methyl groups at the 1 and 4 positions serves two primary purposes:
Solubility Enhancement: The alkyl substituents improve the processability of the carbazole unit, making it more soluble in common organic solvents, which is critical for device fabrication.
Electronic Modulation: As weak electron-donating groups, the methyl substituents subtly perturb the electronic structure of the carbazole core. They raise the energy of the HOMO, which can influence charge injection properties and the ultimate bandgap of more complex derivatives.
The true power of the 1,4-dimethylcarbazole scaffold is realized when it is further functionalized, typically within a donor-acceptor (D-A) architecture. By chemically linking the electron-donating carbazole core to an electron-accepting moiety, it is possible to induce an intramolecular charge transfer (ICT) character upon photoexcitation.[9][10] This D-A strategy is the most effective way to tune the molecule's frontier molecular orbitals and, consequently, its bandgap.
The electronic and optical properties of an organic molecule are primarily governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[11][12]
HOMO: The highest energy level containing electrons. Its energy level correlates with the molecule's ionization potential and its ability to donate an electron (act as a p-type material).
LUMO: The lowest energy level devoid of electrons. Its energy level is related to the electron affinity and the ability to accept an electron (act as an n-type material).
HOMO-LUMO Gap (Bandgap): The energy difference between the HOMO and LUMO.[12] This gap determines the minimum energy required to excite an electron from the ground state to an excited state and dictates the material's absorption and emission color.[11][13] A smaller gap corresponds to absorption of lower-energy (longer wavelength) light.
In carbazole derivatives, the HOMO is typically localized on the electron-rich carbazole unit, while the LUMO is localized on the electron-accepting part of the molecule.[14] Strategic chemical modifications allow for the precise and selective tuning of these energy levels.
Experimental Characterization Workflow
A multi-technique approach is essential for the comprehensive characterization of the electronic properties of 1,4-dimethylcarbazole derivatives. The workflow typically involves a combination of spectroscopy and electrochemistry to determine both the optical and electrochemical bandgaps.
Caption: Standard experimental workflow for characterizing the electronic properties of novel organic materials.
UV-Visible (UV-Vis) Absorption Spectroscopy
Causality: This technique measures the absorption of light as a function of wavelength. The onset of the lowest-energy absorption band corresponds to the energy required to promote an electron from the HOMO to the LUMO.[15][16] This provides the optical bandgap (Egopt). The absorption maxima are typically attributed to π-π* transitions within the conjugated system.[15][17]
Protocol:
Prepare a dilute solution of the 1,4-dimethylcarbazole derivative in a UV-transparent solvent (e.g., dichloromethane, THF, or toluene) with a concentration around 10-5 M.
Use a dual-beam spectrophotometer to measure the absorbance spectrum, typically from 250 nm to 800 nm, using a pure solvent-filled cuvette as a reference.
Identify the absorption maximum (λmax) and, more importantly, the low-energy absorption edge (λonset).
Calculate the optical bandgap using the formula:
Egopt (eV) = 1240 / λonset (nm)
Cyclic Voltammetry (CV)
Causality: CV is an electrochemical technique used to probe the redox behavior of a molecule.[18] The onset oxidation potential (Eox) is directly related to the energy required to remove an electron from the HOMO, while the onset reduction potential (Ered) relates to the energy gained when an electron is added to the LUMO. These values allow for the determination of the absolute HOMO and LUMO energy levels and the electrochemical bandgap.[7][11]
Protocol:
Set up a three-electrode cell: a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum wire).
Prepare a solution of the sample in a suitable solvent (e.g., dichloromethane or acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF6).
De-gas the solution with an inert gas (e.g., argon or nitrogen) to remove oxygen.
Add a small amount of ferrocene as an internal standard. The ferrocene/ferrocenium (Fc/Fc+) redox couple has a well-defined potential (4.8 eV below the vacuum level).[19]
Scan the potential to measure the oxidation and reduction waves of the compound.
Calculate the HOMO and LUMO levels using the following relations:
EHOMO (eV) = -[Eoxonset - E1/2(Fc/Fc+) + 4.8]ELUMO (eV) = -[Eredonset - E1/2(Fc/Fc+) + 4.8]
The electrochemical bandgap is the difference: Egelec = ELUMO - EHOMO
Photoluminescence (PL) Spectroscopy
Causality: PL spectroscopy measures the emission of light from a molecule after it has been optically excited. This reveals information about the emissive properties and the energy of the first singlet excited state.
Protocol:
Using the same solution from the UV-Vis measurement, excite the sample at a wavelength near its absorption maximum (λmax).
Record the emission spectrum using a spectrofluorometer.
The peak of the emission spectrum gives the emission maximum (λem).
Data Insight: The difference in energy (or wavelength) between the absorption maximum and the emission maximum is known as the Stokes Shift . A large Stokes shift is often desirable in emissive materials to minimize self-absorption.[1][20]
Tuning the Bandgap: Structure-Property Relationships
The electronic properties of the 1,4-dimethylcarbazole core are highly sensitive to the nature of the substituents attached to it. By applying principles of molecular engineering, one can rationally design materials with targeted bandgaps.
Caption: Effect of substituents on the frontier orbital energy levels of a carbazole core.
Electron-Donating Groups (EDGs): Attaching additional donor groups (e.g., methoxy, amines) to the carbazole ring primarily raises the HOMO energy level, with a lesser effect on the LUMO. This generally leads to a modest decrease in the bandgap.
Electron-Withdrawing Groups (EWGs): Attaching acceptor groups (e.g., cyano, benzothiadiazole, oxadiazole) primarily lowers the LUMO energy level.[14][21] This has a much more pronounced effect, significantly reducing the bandgap and red-shifting the absorption and emission spectra.[10]
Extending π-Conjugation: Increasing the length of the conjugated system, for instance by inserting phenylene or ethynylene bridges between the donor and acceptor units, can also lower the bandgap.[14]
Computational Modeling with Density Functional Theory (DFT)
Causality: Computational methods, particularly DFT, are indispensable for predicting the electronic properties of yet-to-be-synthesized molecules and for gaining a deeper understanding of experimental results.[22][23][24] These calculations can visualize the spatial distribution of the HOMO and LUMO, confirming the D-A nature of a molecule and explaining the observed electronic transitions.[14][22]
Methodology:
The molecular geometry is first optimized using a DFT functional and basis set (e.g., B3LYP/6-31G(d)).[8][14]
From the optimized geometry, the energies and shapes of the molecular orbitals (HOMO, LUMO) are calculated.
Time-Dependent DFT (TD-DFT) is then used to simulate the electronic absorption spectrum by calculating the energies and oscillator strengths of the electronic transitions (e.g., HOMO→LUMO).[17][22]
Self-Validation: A strong correlation between the computationally predicted HOMO/LUMO levels and absorption spectra and the values obtained experimentally from CV and UV-Vis provides high confidence in the characterization.
Summary of Electronic Properties
The following table summarizes the typical electronic properties for a hypothetical donor-acceptor type 1,4-dimethylcarbazole derivative, based on representative data from the literature for similar carbazole systems.
Note: Absolute values are highly dependent on the specific substituents attached to the 1,4-dimethylcarbazole core.
Conclusion and Outlook
The 1,4-dimethylcarbazole scaffold is a robust and versatile platform for the development of advanced organic materials. Its fundamental electronic structure is characterized by an electron-rich, hole-transporting nature. This guide has demonstrated that through a synergistic combination of experimental characterization (UV-Vis, CV, PL) and computational modeling (DFT), a comprehensive understanding of its electronic properties can be achieved.
The key to unlocking the full potential of this scaffold lies in the strategic application of donor-acceptor principles. By carefully selecting and positioning electron-withdrawing and -donating substituents, researchers can precisely tune the HOMO and LUMO energy levels, thereby controlling the bandgap, absorption, and emission characteristics. This level of control is paramount for designing next-generation materials tailored for specific applications, from high-efficiency blue emitters in OLEDs to stable donor materials in organic solar cells.[2][3][25]
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Comprehensive Safety Data and Toxicity Profile of 9-Allyl-1,4-Dimethyl-9H-Carbazole: A Technical Guide for Preclinical Development
Executive Summary 9-Allyl-1,4-dimethyl-9H-carbazole (CAS: 120105-82-0) is a complex, synthetically derived heterocyclic compound utilized primarily as a specialized building block in organic synthesis, materials science,...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
9-Allyl-1,4-dimethyl-9H-carbazole (CAS: 120105-82-0) is a complex, synthetically derived heterocyclic compound utilized primarily as a specialized building block in organic synthesis, materials science, and early-stage drug discovery[1]. Due to the scarcity of direct, compound-specific toxicological literature, this whitepaper synthesizes a predictive safety data sheet (SDS) and toxicity profile using rigorous Structure-Activity Relationship (SAR) analysis. By deconstructing the molecule into its constituent pharmacophores—the sterically hindered 1,4-dimethylcarbazole core and the reactive N-allyl moiety—we can accurately extrapolate its physicochemical behavior, metabolic liabilities, and occupational hazards.
Chemical Identity & Physicochemical Properties
The molecule consists of a tricyclic carbazole system substituted with methyl groups at the 1 and 4 positions, and an allyl (prop-2-enyl) group at the 9 (nitrogen) position. The extreme lipophilicity of this compound dictates its biological distribution, driving rapid partitioning into lipid bilayers and necessitating specific handling protocols.
Table 1: Chemical Identity and Predicted Physicochemical Data
Mechanistic Toxicology: Structural Determinants of Hazard
Understanding the toxicity of 9-allyl-1,4-dimethyl-9H-carbazole requires analyzing the causality behind its structural features.
Steric Hindrance and DNA Intercalation:
Unsubstituted carbazoles are known to exert genotoxicity via direct intercalation into the DNA double helix, facilitated by their planar aromatic structure. However, the addition of methyl groups at the 1 and 4 positions introduces significant steric bulk. This structural modification disrupts the planarity required for classical DNA intercalation, theoretically reducing direct genotoxic hazard compared to the parent carbazole[3]. Conversely, these methyl groups increase the molecule's overall lipophilicity (LogP ~5.5), enhancing its ability to cross the stratum corneum and cellular membranes, thereby increasing systemic exposure risks.
The Allyl Hazard and Metabolic Activation:
The primary toxicological liability of this compound lies in the N-allyl group. Terminal alkenes are recognized structural alerts in toxicology. Upon systemic absorption, the compound undergoes Phase I metabolism in the liver. Hepatic Cytochrome P450 (CYP450) enzymes readily oxidize the allyl double bond into a highly reactive epoxide intermediate. If this electrophilic epoxide is not rapidly neutralized by Glutathione S-Transferase (GST) in Phase II detoxification, it will covalently bind to nucleophilic sites on intracellular proteins and DNA, leading to cellular stress, mutagenesis, and apoptosis.
Fig 1. Proposed CYP450-mediated metabolic activation and detoxification pathway.
Hazard Identification & GHS Classification
Based on the validated hazard profile of the closely related structural analog, 9-allylcarbazole (PubChem CID 3090393)[2], the following Globally Harmonized System (GHS) classifications are highly applicable to 9-allyl-1,4-dimethyl-9H-carbazole.
Table 2: Extrapolated GHS Classification and Hazard Statements
Hazard Class
Category
Hazard Statement
Causality / Mechanism
Skin Corrosion/Irritation
Category 2
H315: Causes skin irritation
High lipophilicity strips dermal lipids; localized inflammatory response.
Serious Eye Damage
Category 1
H318: Causes serious eye damage
Direct chemical interaction with corneal proteins.
STOT - Single Exposure
Category 3
H335: May cause respiratory irritation
Inhalation of crystalline dust triggers mucosal irritation.
Aquatic Toxicity
Chronic 4
H413: May cause long lasting harmful effects to aquatic life
High LogP drives bioaccumulation; poor aqueous solubility prevents degradation.
Experimental Methodologies for Toxicity Profiling
To empirically validate the SAR hypotheses outlined above, researchers must employ self-validating experimental systems. The following protocols are designed to isolate the metabolic variables responsible for the compound's toxicity.
Protocol 1: Ames Test (OECD 471) with Metabolic Activation
Rationale: Because the parent compound is sterically hindered from DNA intercalation, it is likely non-mutagenic in its native state. However, the CYP-generated epoxide is a suspected mutagen. Conducting the Ames test with and without rat liver S9 fraction creates a self-validating system that directly proves or disproves the metabolic activation hypothesis.
Preparation: Dissolve 9-allyl-1,4-dimethyl-9H-carbazole in DMSO to create a stock solution, followed by serial dilutions (e.g., 5 to 5000 µ g/plate ).
Bacterial Seeding: Prepare top agar containing trace histidine/biotin and inoculate with Salmonella typhimurium tester strains (TA98, TA100, TA1535).
Metabolic Activation: To the "+S9" cohort, add 0.5 mL of 10% rat liver S9 mix (containing NADP+ and glucose-6-phosphate) to the top agar. To the "-S9" cohort, add phosphate buffer.
Exposure: Add 0.1 mL of the test compound dilutions to the respective tubes, vortex gently, and pour over minimal glucose agar plates.
Incubation & Analysis: Incubate at 37°C for 48 hours. Count revertant colonies. A statistically significant, dose-dependent increase in colonies only in the +S9 cohort confirms CYP450-mediated genotoxic activation.
Rationale: Standard fibroblast lines (e.g., NIH-3T3) lack robust CYP450 expression. Utilizing the HepG2 human hepatocellular carcinoma line provides a metabolically competent in vitro model to accurately capture the cytotoxicity of the epoxide metabolite.
Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 1 × 10⁴ cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂.
Compound Exposure: Aspirate media and replace with fresh media containing serial dilutions of the test compound (0.1 µM to 100 µM). Include a DMSO vehicle control (final concentration <0.5%). Incubate for 48 hours.
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours to allow viable cells to reduce the tetrazolium dye into insoluble purple formazan.
Solubilization: Aspirate the media carefully and add 100 µL of DMSO to each well to dissolve the formazan crystals.
Quantification: Measure absorbance at 570 nm using a microplate reader. Calculate the IC₅₀ using non-linear regression analysis.
Fig 2. Tiered experimental workflow for comprehensive toxicity profiling.
Standard Operating Procedures: Handling & Emergency Response
Due to the compound's high lipophilicity and potential for severe ocular and dermal irritation, strict engineering controls and personal protective equipment (PPE) are mandatory.
Engineering Controls: Handle exclusively within a certified Class II biological safety cabinet or chemical fume hood to prevent inhalation of crystalline dust (H335).
Personal Protective Equipment (PPE): Nitrile gloves (double-gloving recommended due to the compound's ability to permeate standard latex via lipid solubility), tightly fitting safety goggles (H318), and a chemically resistant lab coat.
Storage Conditions: Store at 2-8°C in a tightly sealed, light-resistant container. Keep strictly isolated from strong oxidizing agents to prevent spontaneous auto-oxidation of the allyl double bond.
Spill Response: Do NOT use water directly, as the compound is highly hydrophobic and will spread. Cover the spill with an inert, non-combustible absorbent material (e.g., vermiculite or dry sand). Sweep into a suitable hazardous waste container. Wash the contaminated surface with an organic solvent (e.g., ethanol or acetone) followed by copious amounts of soap and water.
References
PubChem. "9-Allylcarbazole." National Center for Biotechnology Information. Available at:[Link]
PubChem. "1,4-Dimethylcarbazole." National Center for Biotechnology Information. Available at:[Link]
Introduction: The Significance of Structural Elucidation for Carbazole Derivatives
An In-depth Technical Guide to the X-ray Crystallographic Analysis of 9-allyl-1,4-dimethyl-9H-carbazole and its Analogs This guide provides a comprehensive technical overview for researchers, scientists, and drug develop...
Author: BenchChem Technical Support Team. Date: April 2026
An In-depth Technical Guide to the X-ray Crystallographic Analysis of 9-allyl-1,4-dimethyl-9H-carbazole and its Analogs
This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the methodologies for determining and analyzing the X-ray crystal structure of 9-allyl-1,4-dimethyl-9H-carbazole. While a published crystal structure for this specific molecule is not publicly available, this document will leverage crystallographic data from closely related carbazole derivatives to illustrate the complete workflow, from synthesis to structural elucidation and interpretation. The principles and protocols detailed herein are directly applicable to the crystallographic study of this and other similar carbazole-based compounds.
Carbazole and its derivatives are a class of nitrogen-containing heterocyclic compounds that form the backbone of numerous functional materials and pharmacologically active agents. Their unique electronic and photophysical properties make them ideal candidates for applications in organic light-emitting diodes (OLEDs), dye-sensitized solar cells, and electrochromic displays.[1] In the realm of medicinal chemistry, the carbazole scaffold is found in a variety of compounds exhibiting antitumor and antibacterial activities.[1][2]
The precise three-dimensional arrangement of atoms within a molecule, as determined by single-crystal X-ray diffraction, is fundamental to understanding its physical properties and biological activity. For a molecule like 9-allyl-1,4-dimethyl-9H-carbazole, crystallographic data would reveal critical information, including:
The conformation of the allyl group relative to the carbazole plane.
The degree of planarity of the carbazole ring system.
The nature of intermolecular interactions (e.g., π–π stacking, C–H···π interactions) that govern the crystal packing.
This structural information is invaluable for rational drug design, the engineering of novel materials with tailored properties, and for establishing structure-activity relationships (SAR).
Part 1: Synthesis and Crystal Growth
A successful X-ray crystallographic analysis begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals.
Representative Synthesis of a 9-Alkyl-1,4-dimethyl-9H-carbazole Derivative
The following protocol is adapted from established methods for the N-alkylation of carbazoles and provides a reliable pathway to synthesize the target molecule or its analogs.[3]
Step-by-Step Protocol:
Preparation: To a stirred solution of 1,4-dimethyl-9H-carbazole in dry dimethylformamide (DMF), add sodium hydride (NaH, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (e.g., argon or nitrogen).
Deprotonation: Allow the mixture to stir at 0 °C for 15-20 minutes. The evolution of hydrogen gas indicates the formation of the carbazolide anion.
Alkylation: Add the alkylating agent (in this case, allyl bromide) dropwise to the reaction mixture at 0 °C.
Reaction: Allow the reaction to warm to room temperature and stir for several hours (typically 5-12 hours) until the starting material is consumed, as monitored by thin-layer chromatography (TLC).
Quenching and Extraction: Carefully quench the reaction by the slow addition of water. Extract the aqueous mixture with an organic solvent such as ethyl acetate.
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the pure 9-allyl-1,4-dimethyl-9H-carbazole.
Crystal Growth Methodologies
The growth of single crystals suitable for X-ray diffraction is often the most challenging step. The ideal crystal should be a single, well-formed block with dimensions typically in the range of 0.1 to 0.5 mm, free from cracks and defects.
Common Techniques:
Slow Evaporation: The purified compound is dissolved in a suitable solvent or solvent mixture to near saturation. The solution is then left undisturbed in a loosely capped vial, allowing the solvent to evaporate slowly over several days or weeks, leading to the formation of crystals.
Vapor Diffusion: A solution of the compound is placed in a small, open vial. This vial is then placed inside a larger, sealed container that contains a more volatile "anti-solvent" in which the compound is insoluble. The vapor of the anti-solvent slowly diffuses into the solution of the compound, reducing its solubility and inducing crystallization.
Slow Cooling: A saturated solution of the compound is prepared at an elevated temperature. The solution is then slowly cooled, decreasing the solubility of the compound and promoting crystal growth.
Part 2: Single-Crystal X-ray Diffraction Analysis
Once suitable crystals are obtained, they are subjected to X-ray diffraction analysis to determine the crystal structure.
Experimental Workflow
The overall process from crystal mounting to the final refined structure is depicted in the following workflow diagram.
Caption: Experimental workflow from synthesis to final crystal structure.
Step-by-Step Protocol for Data Collection and Structure Refinement
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head, typically using a cryoloop and cryoprotectant oil. For data collection, the crystal is often flash-cooled to 100 K in a stream of cold nitrogen gas to minimize thermal motion and radiation damage.
Data Collection: The mounted crystal is placed on a diffractometer equipped with an X-ray source (e.g., Mo Kα radiation) and a detector.[4] A series of diffraction images are collected as the crystal is rotated through a range of angles.
Data Reduction: The collected images are processed to integrate the intensities of the diffraction spots and to apply corrections for experimental factors such as absorption.[4]
Structure Solution: The integrated data is used to solve the "phase problem" and obtain an initial electron density map of the unit cell. This is typically achieved using direct methods or Patterson methods.
Structure Refinement: The initial structural model is refined against the experimental data using least-squares methods. In this iterative process, the atomic positions, and their displacement parameters are adjusted to improve the agreement between the calculated and observed structure factors.[4]
Validation and Deposition: The final refined structure is validated using software tools like PLATON and CheckCIF to ensure its chemical and geometric sensibility. The data is then typically deposited in a crystallographic database such as the Cambridge Structural Database (CSD) or the Crystallography Open Database (COD) in the form of a Crystallographic Information File (CIF).[5][6]
Part 3: Analysis of Carbazole Crystal Structures: A Case Study Approach
To illustrate the type of information that can be obtained from a crystal structure, we will analyze the publicly available data for 9-Allyl-9H-carbazole-3,6-dicarbaldehyde , a molecule that shares the key 9-allyl-carbazole core.[1][4]
Crystallographic Data Summary
The following table summarizes the key crystallographic data for 9-Allyl-9H-carbazole-3,6-dicarbaldehyde.[4]
Parameter
Value
Chemical Formula
C₁₇H₁₃NO₂
Formula Weight
263.28
Crystal System
Monoclinic
Space Group
P2₁/c
a (Å)
8.4062 (8)
b (Å)
10.3279 (10)
c (Å)
15.2432 (19)
β (°)
94.958 (9)
Volume (ų)
1318.4 (2)
Z
4
Temperature (K)
293
R-factor (%)
4.5
Data Source
Molecular and Supramolecular Structure
Molecular Conformation:
The carbazole ring system is nearly planar, a common feature for this heterocycle.[1][7][8]
A key structural feature is the orientation of the allyl group with respect to the carbazole plane. In the crystal structure of 9-Allyl-9H-carbazole-3,6-dicarbaldehyde, the allyl group is almost perpendicular to the mean plane of the carbazole ring, with a dihedral angle of 89.0 (2)°.[1][4] This perpendicular arrangement minimizes steric hindrance and is a likely conformation for 9-allyl-1,4-dimethyl-9H-carbazole as well.
Intermolecular Interactions and Crystal Packing:
The crystal packing is stabilized by a combination of non-classical C–H···O hydrogen bonds and π–π stacking interactions.[1][4]
Weak intermolecular π–π interactions are observed between the benzene rings of neighboring molecules, with a centroid-centroid distance of 3.874 (4) Å.[1][4] These interactions are crucial in stabilizing the overall crystal lattice.
Caption: Diagram of π-π stacking between carbazole rings.
Part 4: Significance and Application of the Crystallographic Data
The acquisition of high-resolution crystallographic data for 9-allyl-1,4-dimethyl-9H-carbazole would have significant implications:
For Drug Development: Understanding the precise 3D shape and intermolecular interactions is crucial for designing molecules that can fit into the active site of a biological target. The crystallographic data provides the basis for computational modeling and virtual screening to develop more potent and selective drug candidates.[2]
For Materials Science: The crystal packing arrangement dictates the bulk properties of a material, such as its charge transport mobility and photophysical characteristics. By understanding how molecules of 9-allyl-1,4-dimethyl-9H-carbazole pack in the solid state, scientists can better predict and engineer its performance in electronic devices.[1]
Conclusion
While the specific crystal structure of 9-allyl-1,4-dimethyl-9H-carbazole remains to be determined, this guide has outlined the essential methodologies and analytical principles required for its elucidation. By following the detailed protocols for synthesis, crystal growth, and X-ray diffraction analysis, and by leveraging the structural insights from closely related analogs, researchers are well-equipped to undertake a comprehensive crystallographic study of this and other novel carbazole derivatives. The resulting structural data will undoubtedly be a cornerstone for advancing their applications in both medicine and materials science.
Iannazzo, D., et al. (2015). Crystallographic study and biological evaluation of 1,4-dimethyl-N-alkylcarbazoles. Medicinal Chemistry Research, 24, 3211–3220. [Link]
Caruso, A., et al. (2015). Crystallographic Study and Biological Evaluation of 1,4-dimethyl-N-alkyl-carbazoles. Letters in Drug Design & Discovery, 12(10), 803-809. [Link]
National Center for Biotechnology Information. (2012). 9-Allyl-9H-carbazole-3,6-dicarbaldehyde. PubChem. [Link]
Gražulis, S., et al. (2009). Crystallography Open Database – an open-access collection of crystal structures. Journal of Applied Crystallography, 42(4), 726-729. [Link]
Lo, M., et al. (2022). 1-(4-Fluorobenzoyl)-9H-carbazole. Molbank, 2022(3), M1454. [Link]
Aksenov, A. V., et al. (2021). Synthesis, crystal structures and properties of carbazole-based[9]helicenes fused with an azine ring. Beilstein Journal of Organic Chemistry, 17, 34-45. [Link]
Fortuna, C. G., et al. (2008). 9-Ethyl-1,4-dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole and 6-bromo-9-ethyl-1,4-dimethyl-9H-carbazole. Acta Crystallographica Section C: Crystal Structure Communications, 64(Pt 8), o453–o455. [Link]
Lehane, R. L., et al. (2015). Crystal structure of dimethyl 9H-carbazole-2,7-dicarboxylate. Acta Crystallographica Section E: Crystallographic Communications, 71(10), o784–o785. [Link]
Cambridge Crystallographic Data Centre. The Cambridge Structural Database (CSD). [Link]
Crystallography Open Database. Search page. [Link]
NIST. (2021). 9H-Carbazole, 9-phenyl-. In NIST Chemistry WebBook. [Link]
Yi, X. C., et al. (2014). Synthesis, structure, luminescence and catalytic properties of cadmium(ii) coordination polymers with 9H-carbazole-2,7-dicarboxylic acid. Dalton Transactions, 43(9), 3744-3751. [Link]
Akkurt, M., et al. (2015). Crystal structure of 3-(9H-carbazol-9-yl)-N′-[(E)-4-chlorobenzylidene]propanohydrazide. Acta Crystallographica Section E: Crystallographic Communications, 71(12), o937–o938. [Link]
Application Note: Efficient N-Allylation Synthesis Protocol for 9-Allyl-1,4-dimethyl-9H-carbazole
Introduction and Mechanistic Rationale Carbazole derivatives, particularly N-alkylated carbazoles, represent a privileged scaffold in both organic optoelectronics (such as OLED host materials) and medicinal chemistry due...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction and Mechanistic Rationale
Carbazole derivatives, particularly N-alkylated carbazoles, represent a privileged scaffold in both organic optoelectronics (such as OLED host materials) and medicinal chemistry due to their rigid, highly conjugated biphenyl system fused with a central pyrrole ring. The starting material, 1,4-dimethyl-9H-carbazole (CAS: 18028-55-2)[1], possesses a secondary amine in the central ring that is relatively weakly acidic (pKa ~17-19).
To achieve the synthesis of 9-allyl-1,4-dimethyl-9H-carbazole (CAS: 120105-82-0)[2], an efficient N-allylation must be performed. As a Senior Application Scientist, I recommend a base-promoted
SN2
alkylation pathway.
Causality of Experimental Choices:
Base Selection (NaH): Sodium hydride is a strong, non-nucleophilic base. It irreversibly deprotonates the carbazole N-H to form a highly reactive sodium carbazolide anion, driven by the evolution of hydrogen gas.
Solvent Selection (DMF): N,N-Dimethylformamide is a polar aprotic solvent. It effectively solvates the sodium cation (
Na+
), leaving the carbazolide anion "naked" and maximizing its nucleophilicity for the subsequent attack on the allyl halide.
Electrophile (Allyl Bromide): Allyl bromide is chosen over allyl chloride due to the superior leaving group ability of the bromide ion, facilitating a rapid
SN2
transition state at ambient temperatures.
Reaction Pathway & Experimental Workflow
Workflow for the N-allylation of 1,4-dimethyl-9H-carbazole via SN2 mechanism.
Quantitative Data: Materials and Reagents
The following stoichiometry is optimized for a 10 mmol scale reaction, ensuring complete conversion while minimizing polyalkylation or side reactions.
Reagent / Material
Role
MW ( g/mol )
Equivalents
Amount
1,4-dimethyl-9H-carbazole
Starting Material
195.26
1.0 eq
1.95 g (10.0 mmol)
Sodium Hydride (60% in oil)
Base
24.00
1.5 eq
0.60 g (15.0 mmol)
Allyl Bromide
Electrophile
120.98
1.2 eq
1.45 g (~1.04 mL)
N,N-Dimethylformamide (DMF)
Solvent (Anhydrous)
73.09
N/A
20.0 mL
Ethyl Acetate (EtOAc)
Extraction Solvent
88.11
N/A
3 x 30 mL
Note: 1,4-dimethyl-9H-carbazole is commercially available and should be stored in a dark place under an inert atmosphere prior to use[3].
Step-by-Step Synthesis Protocol
Phase 1: Preparation and Deprotonation
Apparatus Setup: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, and an argon inlet.
Base Introduction: Transfer 0.60 g of NaH (60% dispersion in mineral oil) into the flask under a positive flow of argon.
Expert Insight: To remove the mineral oil, you may wash the NaH with anhydrous hexane (2 x 5 mL) via syringe, decanting the hexane carefully under argon. However, for standard non-sensitive downstream applications, the oil can be left and separated during final chromatography.
Solvent Addition: Add 10 mL of anhydrous DMF to the flask and cool the suspension to 0 °C using an ice-water bath.
Substrate Addition: Dissolve 1.95 g of 1,4-dimethyl-9H-carbazole in 10 mL of anhydrous DMF. Add this solution dropwise to the NaH suspension over 10 minutes.
Causality: Dropwise addition controls the exothermic deprotonation and the rate of hydrogen gas evolution, preventing solvent bumping.
Anion Formation: Stir the mixture at 0 °C for 30 minutes until hydrogen evolution ceases, yielding a colored solution indicative of the carbazolide anion.
Phase 2: Alkylation
Electrophile Addition: While maintaining the temperature at 0 °C, add 1.04 mL of allyl bromide dropwise via syringe.
Reaction Propagation: Remove the ice bath and allow the reaction mixture to warm to room temperature naturally. Stir for 2 to 3 hours.
Phase 3: Workup and Purification
Quenching: Cool the reaction mixture back to 0 °C and carefully quench excess NaH by adding 10 mL of cold distilled water dropwise.
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (3 x 30 mL).
Solvent Removal (Critical Step): Wash the combined organic layers with distilled water (5 x 30 mL) followed by brine (1 x 30 mL).
Expert Insight: DMF is highly miscible with organic solvents. Multiple water washes are strictly required to partition the DMF out of the EtOAc layer.
Drying & Concentration: Dry the organic phase over anhydrous sodium sulfate (
Na2SO4
), filter, and concentrate under reduced pressure using a rotary evaporator.
Chromatography: Purify the crude residue via silica gel flash column chromatography using a gradient of Hexane to Hexane/EtOAc (95:5) to yield the pure 9-allyl-1,4-dimethyl-9H-carbazole.
Analytical Validation (Self-Validating System)
To ensure the integrity of the protocol, the success of the reaction must be validated analytically. Rely on the following markers to confirm the transformation from 1,4-dimethyl-9H-carbazole to the N-allylated product:
Thin Layer Chromatography (TLC): The product will elute faster (higher
Rf
value) than the starting material in a non-polar solvent system (e.g., 9:1 Hexane:EtOAc) due to the loss of the polar N-H bond.
1
H NMR Spectroscopy (
CDCl3
):
Disappearance: The broad singlet corresponding to the carbazole N-H proton (typically around 8.0 ppm) must be completely absent.
Appearance: Confirm the presence of the allyl group: A multiplet at ~5.9–6.1 ppm (internal alkene proton, 1H), a set of doublets/multiplets at ~5.0–5.2 ppm (terminal alkene protons, 2H), and a distinct doublet at ~4.9–5.0 ppm corresponding to the N-
CH2
protons (2H).
Mass Spectrometry (ESI/APCI): The expected molecular weight for 9-allyl-1,4-dimethyl-9H-carbazole (
C17H17N
) is 235.33 g/mol . Look for the
[M+H]+
peak at m/z 236.
Application Note: Optimized ¹H and ¹³C NMR Sample Preparation for 9-Allyl-1,4-dimethyl-9H-carbazole
Executive Summary & Molecular Profiling This application note provides a comprehensive, self-validating protocol for preparing high-resolution ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy samples of 9-allyl-1...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Molecular Profiling
This application note provides a comprehensive, self-validating protocol for preparing high-resolution ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy samples of 9-allyl-1,4-dimethyl-9H-carbazole .
To achieve research-grade spectral data, sample preparation cannot be treated as a passive step; it requires active causality-based decision-making. 9-allyl-1,4-dimethyl-9H-carbazole presents specific structural challenges:
High Lipophilicity: The extended aromatic carbazole core, combined with the 1,4-dimethyl and 9-allyl substitutions, creates a highly hydrophobic molecule devoid of hydrogen-bond donors.
Steric Hindrance: The 1-methyl group sits adjacent to the N-allyl group (position 9), creating localized steric bulk that can influence molecular tumbling and relaxation times.
Quaternary Carbons: The carbazole framework contains multiple quaternary carbons (C1, C4, C4a, C4b, C8a, C9a) that lack attached protons, resulting in inherently slow spin-lattice relaxation (
T1
) during ¹³C acquisition.
Logical mapping of molecular properties to NMR preparation choices.
Solvent Selection and Internal Standards
Primary Solvent: Deuterated Chloroform (
CDCl3
).
Rationale: Carbazole derivatives exhibit exceptional solubility in halogenated solvents like chloroform and dichloromethane, whereas they suffer from poor solubility and potential aggregation in protic or highly polar aliphatic solvents[1],[2].
CDCl3
effectively solvates the hydrophobic
π
-system, preventing
π−π
stacking interactions that would otherwise cause severe line broadening.
Internal Standard: 0.03% v/v Tetramethylsilane (TMS) should be included to provide a reliable zero-point calibration (
δ
0.00 ppm), which is critical for resolving the complex multiplets of the allyl group.
Quantitative Parameters for NMR Preparation
The following table establishes the boundary conditions for sample preparation. Adhering to these metrics ensures optimal signal-to-noise (S/N) ratios and magnetic field homogeneity.
Parameter
¹H NMR
¹³C NMR
Causal Rationale
Sample Mass
5 – 15 mg
30 – 50 mg
¹³C has a low natural abundance (~1.1%) and a lower gyromagnetic ratio. Higher mass is mandatory to achieve adequate S/N without requiring days of acquisition time[3].
Solvent Volume
0.6 mL
0.6 mL
Ensures a 4.5 – 5.0 cm liquid column in a standard 5 mm tube. Volumes below this place the meniscus inside the receiver coil, causing massive magnetic susceptibility distortions[4].
Tube Quality
5 mm Precision
5 mm Precision
Standard high-throughput tubes possess micro-variations in wall thickness. Precision tubes (e.g., Wilmad 526-PP) ensure radial symmetry for perfect shimming[4].
Relaxation Delay (D1)
1.0 s
2.0 – 3.0 s
Quaternary carbazole carbons rely on inefficient dipole-dipole relaxation. A longer D1 ensures these nuclei return to equilibrium between pulses, preventing signal saturation.
Step-by-Step Experimental Protocol
This protocol is designed as a self-validating system . At each critical juncture, a physical verification step is included to guarantee the integrity of the sample before it enters the spectrometer.
Do not weigh directly into the NMR tube. Weigh the required mass (e.g., 10 mg for ¹H, 40 mg for ¹³C) into a clean, dry 2 mL glass dram vial[5].
Add exactly 0.6 mL of
CDCl3
(containing 0.03% TMS) to the vial using a calibrated micropipette.
Vortex the vial for 15–30 seconds.
Self-Validation Check: Hold the vial against a bright light source. Look for "schlieren" lines (wavy optical distortions indicating concentration gradients) or undissolved micro-crystals. The solution must be optically perfect.
Step 2: Particulate Filtration
Causality: Even microscopic dust or undissolved particles create localized magnetic susceptibility gradients. This distorts the
B0
field around the particle, causing line broadening that cannot be corrected by the spectrometer's shim coils[3].
Take a clean glass Pasteur pipette and tightly pack a small plug (2-3 mm) of glass wool into the narrowing neck.
Draw the homogenized sample from the dram vial into a second pipette.
Position the filter pipette directly over the precision NMR tube and eject the sample through the glass wool.
Step 3: Depth Calibration & Degassing
Self-Validation Check: Place a ruler against the NMR tube. The liquid height must be exactly 4.5 to 5.0 cm [3]. If it is below 4.5 cm, add pure
CDCl3
dropwise through the filter until the threshold is met.
Cap the tube tightly.
(Optional but Recommended for ¹³C): Briefly purge the headspace of the tube with Argon gas via a fine needle. Displacing paramagnetic oxygen from the solvent improves relaxation times and sharpens spectral lines.
Workflow for 9-allyl-1,4-dimethyl-9H-carbazole NMR sample preparation.
Spectral Anticipation & Validation
To validate that your sample preparation and acquisition were successful, cross-reference your resulting ¹H NMR spectrum against the expected chemical shifts for the N-allyl and dimethyl groups.
Based on established literature for N-allyl carbazole derivatives in
CDCl3
[6]:
The N-Allyl Group: The internal alkene proton (
-CH=
) will appear as a complex multiplet (
m
) at approximately 6.01 ppm . The terminal alkene protons (
=CH2
) will present as distinct doublets of doublets (
dd
) at roughly 5.18 ppm and 5.06 ppm due to cis/trans coupling dynamics. The
N-CH2
protons will appear as a doublet (
d
) around 4.93 ppm .
The 1,4-Dimethyl Groups: Expect two sharp singlets (
s
) in the aliphatic region (typically between 2.50 – 2.80 ppm ). These are shifted slightly downfield compared to standard alkyl methyls due to the deshielding ring current of the adjacent aromatic carbazole core.
Aromatic Core: The remaining carbazole protons will appear as a series of doublets and triplets between 7.00 and 8.20 ppm .
If the N-allyl multiplets appear as broad, unresolved humps, your sample is either suffering from poor shimming (likely due to skipped filtration) or the concentration is too high, causing viscosity-induced line broadening.
Application Notes and Protocols for Catalytic Cross-Coupling Reactions Involving 9-allyl-1,4-dimethyl-9H-carbazole
Introduction Carbazole derivatives are a cornerstone in the development of advanced organic materials, finding extensive application in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and as key stru...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
Carbazole derivatives are a cornerstone in the development of advanced organic materials, finding extensive application in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and as key structural motifs in pharmacologically active compounds.[1][2][3] The functionalization of the carbazole core is crucial for tuning its electronic and photophysical properties. The introduction of an N-allyl group, as in 9-allyl-1,4-dimethyl-9H-carbazole, provides a versatile handle for a variety of catalytic cross-coupling reactions, enabling further molecular elaboration and the synthesis of complex architectures.
This guide provides an in-depth exploration of the catalytic cross-coupling reactions involving 9-allyl-1,4-dimethyl-9H-carbazole, with a focus on practical, field-proven protocols for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for achieving desired synthetic outcomes.
Synthesis of 9-allyl-1,4-dimethyl-9H-carbazole
The substrate, 9-allyl-1,4-dimethyl-9H-carbazole, can be readily synthesized via a standard N-alkylation of 1,4-dimethyl-9H-carbazole. This procedure involves the deprotonation of the carbazole nitrogen with a suitable base, followed by nucleophilic substitution with an allyl halide.
Protocol for N-allylation of 1,4-dimethyl-9H-carbazole:
To a solution of 1,4-dimethyl-9H-carbazole (1.0 eq) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF), add a base such as sodium hydride (NaH, 1.2 eq) or potassium carbonate (K₂CO₃, 2.0 eq).
Stir the mixture at room temperature for 30-60 minutes to ensure complete deprotonation.
Add allyl bromide (1.2 eq) dropwise to the reaction mixture.
Heat the reaction to 60-80 °C and monitor by thin-layer chromatography (TLC) until the starting material is consumed.
Upon completion, cool the reaction to room temperature and quench with water.
Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to afford 9-allyl-1,4-dimethyl-9H-carbazole.
The Tsuji-Trost reaction is a powerful palladium-catalyzed method for the formation of carbon-carbon and carbon-heteroatom bonds via the reaction of a nucleophile with a π-allylpalladium intermediate.[4][5] In the context of 9-allyl-1,4-dimethyl-9H-carbazole, this reaction allows for the functionalization of the allyl terminus.
Mechanistic Rationale
The catalytic cycle of the Tsuji-Trost reaction begins with the coordination of the palladium(0) catalyst to the double bond of the allyl group, followed by oxidative addition to form a π-allylpalladium(II) complex.[4][5] This complex is then attacked by a nucleophile, leading to the formation of the product and regeneration of the palladium(0) catalyst. The choice of ligand is critical for stabilizing the palladium catalyst and influencing the regioselectivity and stereoselectivity of the reaction.
Figure 1: Catalytic cycle of the Tsuji-Trost reaction.
Application Note: Allylic Alkylation with Stabilized Carbon Nucleophiles
This protocol describes the palladium-catalyzed allylic alkylation of 9-allyl-1,4-dimethyl-9H-carbazole with a soft carbon nucleophile, such as dimethyl malonate.
Experimental Protocol:
Preparation of the Nucleophile: In a dry, two-necked round-bottom flask under an inert atmosphere (e.g., argon), suspend sodium hydride (1.1 eq, 60% dispersion in mineral oil) in anhydrous THF. Cool the suspension to 0 °C. Slowly add a solution of dimethyl malonate (1.0 eq) in anhydrous THF. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
Catalytic Reaction: To the solution of the sodium salt of dimethyl malonate, add the palladium catalyst, such as Pd(PPh₃)₄ (2-5 mol%).
Substrate Addition: Add a solution of 9-allyl-1,4-dimethyl-9H-carbazole (1.2 eq) in anhydrous THF dropwise.
Reaction Monitoring: Stir the reaction mixture at room temperature or gentle heating (e.g., 50 °C) and monitor the progress by TLC.
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure.
Purification: Purify the crude product by flash column chromatography on silica gel.
Parameter
Condition
Rationale
Catalyst
Pd(PPh₃)₄, [Pd(allyl)Cl]₂/ligand
Pd(0) is the active catalytic species. Triphenylphosphine is a common, effective ligand.
Ligand
PPh₃, dppe, BINAP
Ligands stabilize the Pd center and influence reactivity and selectivity.
Base
NaH, K₂CO₃, DBU
To deprotonate the pronucleophile.
Solvent
THF, Dioxane, DMF
Aprotic solvents are generally used to avoid side reactions.
Temperature
Room Temperature to 80 °C
Reaction temperature depends on the reactivity of the nucleophile and substrate.
Nucleophile
Dimethyl malonate, β-keto esters
"Soft" nucleophiles with pKa < 25 are typically used.[4]
Iridium-Catalyzed Asymmetric Allylic Amination
Iridium catalysts offer complementary reactivity to palladium, often providing branched products with high regioselectivity and enantioselectivity in allylic substitution reactions.[6][7] This allows for the synthesis of chiral molecules from achiral starting materials.
Mechanistic Considerations
Iridium-catalyzed allylic amination proceeds through an iridium-π-allyl intermediate. The use of chiral ligands allows for the enantioselective attack of the nucleophile on the allyl moiety. The regioselectivity is often directed to the more substituted carbon of the allyl group, in contrast to many palladium-catalyzed systems.
Figure 2: Simplified catalytic cycle for Iridium-catalyzed allylic amination.
Application Note: Enantioselective Allylic Amination with Anilines
This protocol outlines a general procedure for the iridium-catalyzed asymmetric allylic amination of 9-allyl-1,4-dimethyl-9H-carbazole with an aniline derivative, based on established methods for other allylic electrophiles.
Experimental Protocol:
Catalyst Preparation: In a glovebox or under an inert atmosphere, charge a Schlenk tube with [Ir(COD)Cl]₂ (2.5 mol%) and a chiral phosphoramidite ligand (e.g., (R,R)-ANDEN-Phos, 5.5 mol%). Add an anhydrous, degassed solvent such as THF or dichloromethane. Stir the mixture at room temperature for 30 minutes.
Reaction Setup: To the catalyst solution, add the aniline nucleophile (1.2 eq) and a suitable base (e.g., Cs₂CO₃, 1.5 eq).
Substrate Addition: Add 9-allyl-1,4-dimethyl-9H-carbazole (1.0 eq) to the reaction mixture.
Reaction Conditions: Stir the reaction at the desired temperature (e.g., room temperature to 60 °C) and monitor by TLC or GC-MS.
Work-up and Purification: Once the reaction is complete, filter the mixture through a pad of Celite, washing with the reaction solvent. Concentrate the filtrate and purify the residue by flash column chromatography on silica gel.
Parameter
Condition
Rationale
Catalyst Precursor
[Ir(COD)Cl]₂
A common and stable iridium(I) precursor.
Chiral Ligand
Phosphoramidites, Feringa-type ligands
Induce asymmetry and control regioselectivity.
Base
Cs₂CO₃, K₂CO₃, LiOtBu
Activates the nucleophile.
Solvent
THF, Dichloromethane, Toluene
Anhydrous and degassed solvents are crucial for catalyst stability.
Temperature
Room Temperature to 80 °C
Milder conditions are often possible compared to some Pd-catalyzed reactions.
Heck-Mizoroki Reaction
The Heck-Mizoroki reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene.[1] While less common for N-allyl compounds compared to N-vinyl compounds, the reaction can be adapted for the arylation or vinylation of the allyl group of 9-allyl-1,4-dimethyl-9H-carbazole.
Mechanistic Pathway
The reaction mechanism involves the oxidative addition of the aryl or vinyl halide to a Pd(0) species, followed by migratory insertion of the alkene into the Pd-C bond. A subsequent β-hydride elimination regenerates the double bond in a new position and forms a hydridopalladium complex, which is then reductively eliminated by a base to regenerate the Pd(0) catalyst.
Figure 3: Catalytic cycle of the Heck-Mizoroki reaction.
Application Note: Arylation of 9-allyl-1,4-dimethyl-9H-carbazole
This protocol provides a general method for the Heck-Mizoroki reaction between 9-allyl-1,4-dimethyl-9H-carbazole and an aryl bromide.
Experimental Protocol:
Reaction Setup: In a Schlenk tube, combine Pd(OAc)₂ (2-5 mol%), a phosphine ligand (e.g., PPh₃ or a bulky biarylphosphine ligand, 4-10 mol%), the aryl bromide (1.0 eq), and a base (e.g., K₂CO₃ or Et₃N, 2.0 eq).
Solvent and Substrate Addition: Add a polar aprotic solvent such as DMF or NMP. Then, add 9-allyl-1,4-dimethyl-9H-carbazole (1.2-1.5 eq).
Reaction Conditions: Degas the mixture with argon or nitrogen. Heat the reaction to 100-140 °C and monitor by TLC or GC-MS.
Work-up and Purification: After completion, cool the reaction mixture, dilute with water, and extract with an organic solvent. Wash the organic layer, dry, and concentrate. Purify the product by column chromatography.
Parameter
Condition
Rationale
Catalyst
Pd(OAc)₂, PdCl₂(PPh₃)₂
Common and effective palladium precursors.
Ligand
PPh₃, P(o-tol)₃, Buchwald ligands
Ligands influence catalyst stability and activity.
Base
Et₃N, K₂CO₃, NaOAc
Neutralizes the H-X generated during the reaction.
Solvent
DMF, NMP, Acetonitrile
High-boiling polar aprotic solvents are typically required.
Temperature
100-140 °C
Higher temperatures are often necessary to drive the reaction.
Rhodium-Catalyzed Hydroformylation
Hydroformylation, or the oxo process, is the addition of a formyl group (CHO) and a hydrogen atom across a carbon-carbon double bond.[8][9] This reaction, typically catalyzed by rhodium complexes, can be applied to the allyl group of 9-allyl-1,4-dimethyl-9H-carbazole to synthesize valuable aldehyde intermediates.
Mechanistic Overview
The catalytic cycle involves the coordination of the alkene to a rhodium-hydride complex, followed by migratory insertion to form a rhodium-alkyl species. Subsequent coordination of carbon monoxide and insertion into the Rh-C bond generates a rhodium-acyl complex. Finally, hydrogenolysis releases the aldehyde product and regenerates the rhodium-hydride catalyst.
Figure 4: Simplified catalytic cycle for Rhodium-catalyzed hydroformylation.
Application Note: Hydroformylation of 9-allyl-1,4-dimethyl-9H-carbazole
This protocol provides a general procedure for the rhodium-catalyzed hydroformylation of the title compound.
Experimental Protocol:
Catalyst Preparation: In a high-pressure autoclave, charge the rhodium precursor, such as Rh(acac)(CO)₂ (0.1-1 mol%), and a phosphine or phosphite ligand (e.g., PPh₃ or a bidentate ligand like Xantphos, 2-10 eq relative to Rh).
Reaction Setup: Add a solution of 9-allyl-1,4-dimethyl-9H-carbazole (1.0 eq) in a suitable solvent (e.g., toluene, THF).
Reaction Conditions: Seal the autoclave, purge several times with syngas (a mixture of CO and H₂), and then pressurize to the desired pressure (e.g., 20-50 bar). Heat the reaction to the desired temperature (e.g., 80-120 °C) with vigorous stirring.
Work-up and Purification: After the reaction is complete, cool the autoclave to room temperature and carefully vent the pressure. Concentrate the reaction mixture and purify the resulting aldehyde by column chromatography.
Parameter
Condition
Rationale
Catalyst Precursor
Rh(acac)(CO)₂, [Rh(CO)₂Cl]₂
Common rhodium precursors for hydroformylation.
Ligand
PPh₃, Xantphos, phosphites
Ligands are crucial for controlling regioselectivity (linear vs. branched aldehyde).
Solvent
Toluene, THF, Dichloromethane
Solvents should be inert under the reaction conditions.
Pressure (CO/H₂)
20-100 bar
Higher pressures generally increase the reaction rate.
Temperature
80-120 °C
Temperature affects reaction rate and selectivity.
Conclusion
9-Allyl-1,4-dimethyl-9H-carbazole serves as a versatile platform for a range of catalytic cross-coupling reactions. The protocols outlined in this guide for palladium-catalyzed allylic alkylation, iridium-catalyzed allylic amination, the Heck-Mizoroki reaction, and rhodium-catalyzed hydroformylation provide a robust starting point for the synthesis of complex carbazole-based molecules. The choice of catalyst, ligand, and reaction conditions is paramount in controlling the outcome of these transformations, enabling chemists to tailor the properties of the resulting materials for applications in materials science and drug discovery.
References
The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Advances.
Palladium-catalyzed regioselective C1-selective nitration of carbazoles. Beilstein Journal of Organic Chemistry.
Tsuji–Trost reaction - Wikipedia.
Tsuji-Trost Reaction: Selectivity in Palladium-C
Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. PMC.
Palladium-catalyzed synthesis of N-arylated carbazoles using anilines and cyclic diaryliodonium salts. PMC.
Palladium-Catalyzed Direct Synthesis of Carbazoles via One-Pot N -Arylation and Oxidative Biaryl Coupling.
Efficient Carbazole Synthesis via Pd/Cu-Cocatalyzed Cross-Coupling/Isomerization of 2-Allyl-3-iodoindoles and Terminal Alkynes. Organic Letters.
Iridium-catalyzed allylic vinylation and asymmetric allylic amination reactions with o-aminostyrenes. PubMed.
Palladium -catalyzed synthesis of carbazole derivatives and formal total syntheses of several naturally occurring carbazole alkaloids. The Research Repository @ WVU.
Convenient One-Pot Synthesis of 9H-Carbazoles by Microwave Irradiation Employing a Green Palladium-Based Nanoc
Tsuji-Trost Reaction Trost Allyl
Tsuji-Trost Reaction.
Allylation of C‐, N‐, and O‐Nucleophiles via a Mechanochemically‐Driven Tsuji–Trost Reaction Suitable for Late‐Stage Modific
CuCl-Catalyzed Ullmann-Type C–N Cross-Coupling Reaction of Carbazoles and 2-Bromopyridine Derivatives. The Journal of Organic Chemistry.
Palladium-Catalyzed Method for the Synthesis of Carbazoles via Tandem C−H Functionalization and C−N Bond Form
Synthetic routes for N-arylation of carbazole derivatives and their applications as organic m
Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.
Efficient and simple synthesis of 6-aryl-1,4-dimethyl-9H-carbazoles. PMC.
N-Alkylation of 1 H-indoles and 9 H-carbazoles with alcohols.
Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Beilstein Journal of Organic Chemistry.
Best solvents for extracting and isolating 9-allyl-1,4-dimethyl-9H-carbazole
An In-Depth Guide to Solvent Selection for the Extraction and Isolation of 9-allyl-1,4-dimethyl-9H-carbazole Introduction Carbazole derivatives are a cornerstone of modern materials science and medicinal chemistry, findi...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Guide to Solvent Selection for the Extraction and Isolation of 9-allyl-1,4-dimethyl-9H-carbazole
Introduction
Carbazole derivatives are a cornerstone of modern materials science and medicinal chemistry, finding applications as organic light-emitting diodes (OLEDs), semiconductors, and as scaffolds for potent therapeutic agents.[1] The compound 9-allyl-1,4-dimethyl-9H-carbazole, with its unique combination of a rigid aromatic core and functionalizable side chains, represents a promising building block for novel applications. However, its successful use is contingent upon its effective purification. The selection of an appropriate solvent system is the most critical factor governing the efficiency of extraction, the resolution of purification, and the overall yield of the final product.
This technical guide provides a comprehensive, experience-driven framework for selecting the optimal solvents for the extraction and isolation of 9-allyl-1,4-dimethyl-9H-carbazole. We will move beyond simple protocols to explain the underlying chemical principles, enabling researchers to adapt and troubleshoot their purification strategies effectively.
Part 1: Physicochemical Profile & Solubility Principles
Understanding the molecular structure of 9-allyl-1,4-dimethyl-9H-carbazole is paramount to predicting its solubility. The molecule consists of:
A large, planar, and aromatic carbazole nucleus, which is inherently non-polar and lipophilic.
Two methyl groups at the 1 and 4 positions, which further increase the non-polar character.
An allyl group attached to the nitrogen atom, contributing additional non-polar, aliphatic character.
This predominantly non-polar structure dictates its solubility, following the fundamental principle of "like dissolves like". The compound will exhibit high solubility in non-polar organic solvents and poor solubility in polar solvents, particularly water. The addition of the alkyl (dimethyl) and allyl groups significantly increases its lipophilicity compared to the parent carbazole scaffold.
Data Presentation: Solvent Suitability Matrix
The following table provides a comparative analysis of common laboratory solvents and their predicted suitability for dissolving 9-allyl-1,4-dimethyl-9H-carbazole. This matrix serves as a primary guide for solvent selection in all subsequent extraction and purification protocols.
Solvent
Type
Polarity Index (Approx.)
Boiling Point (°C)
Predicted Solubility
Rationale & Use Case
Hexane / Heptane
Non-polar, Aliphatic
~0.1
69 / 98
Medium to High
Excellent for chromatography mobile phase (base eluent). Good for recrystallization when paired with a more polar co-solvent.
Toluene
Non-polar, Aromatic
2.4
111
High
The aromatic ring of toluene can engage in π-π stacking with the carbazole core, enhancing solubility. Suitable for extraction, but its high boiling point can complicate removal.
Dichloromethane (DCM)
Weakly Polar, Halogenated
3.1
40
High
An excellent and widely used solvent for extracting carbazole derivatives from aqueous mixtures due to its high solvating power and immiscibility with water.[2] Its low boiling point facilitates easy removal.
Ethyl Acetate (EtOAc)
Moderately Polar, Ester
4.4
77
Medium
A good choice for both extraction and as a polar component in chromatography solvent systems. Less toxic than DCM.
Tetrahydrofuran (THF)
Polar Aprotic, Ether
4.0
66
Medium
A moderately good solvent for dissolving the compound. Can be used in chromatography systems.
Acetonitrile (ACN)
Polar Aprotic, Nitrile
5.8
82
Low to Medium
Often used in reversed-phase chromatography. May be suitable for precipitating the product from a more soluble mixture.
Methanol / Ethanol
Polar Protic, Alcohol
5.1 / 4.3
65 / 78
Low
The compound is expected to have low solubility, especially at room temperature. This property is ideal for use as an anti-solvent for precipitation or as the primary solvent in recrystallization.[3]
Water
Polar Protic
10.2
100
Insoluble
Used as the aqueous phase in liquid-liquid extraction to remove polar impurities like salts and inorganic reagents.
Part 2: Protocol for Post-Synthesis Extraction
Objective: To perform a primary separation of the crude 9-allyl-1,4-dimethyl-9H-carbazole from the aqueous reaction mixture containing polar byproducts, catalysts, and salts. This process, known as a liquid-liquid extraction or "work-up," leverages the compound's high solubility in a water-immiscible organic solvent.
Causality of Choices: Dichloromethane (DCM) is recommended as the primary extraction solvent. Its ability to readily dissolve the non-polar target molecule, its immiscibility with water, and its low boiling point for easy evaporation make it a superior choice for maximizing recovery and efficiency.[2]
Experimental Protocol: Liquid-Liquid Extraction
Quenching: Once the synthesis reaction is complete, cool the reaction vessel to room temperature. Quench the reaction by slowly adding distilled water or a saturated aqueous solution of ammonium chloride (NH₄Cl) to neutralize any reactive reagents.
Solvent Addition: Transfer the quenched mixture to a separatory funnel. Add a volume of Dichloromethane (DCM) approximately equal to the volume of the aqueous mixture.
Extraction: Stopper the funnel and, while securely holding the stopper and stopcock, invert the funnel and vent to release any pressure. Shake the funnel vigorously for 1-2 minutes to ensure thorough mixing of the two phases.
Phase Separation: Place the funnel back on a ring stand and allow the layers to fully separate. The organic DCM layer, being denser, will be the bottom layer.
Collection: Drain the lower organic layer into a clean Erlenmeyer flask.
Re-extraction: To maximize yield, add a fresh portion of DCM (approx. half the initial volume) to the aqueous layer remaining in the funnel. Repeat the shaking and separation process (steps 3-5), collecting the organic layer in the same Erlenmeyer flask. Perform a total of 2-3 extractions.
Washing (Optional): To remove residual acid or base, wash the combined organic layers by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or brine (saturated NaCl), respectively. Shake, allow to separate, and discard the aqueous layer.
Drying: Add a sufficient amount of a drying agent, such as anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), to the combined organic extracts. Swirl the flask; if the drying agent clumps together, add more until some particles move freely. This removes residual water.
Isolation of Crude Product: Filter the dried organic solution through a fluted filter paper or a cotton plug into a pre-weighed round-bottom flask. Remove the solvent using a rotary evaporator to yield the crude solid or oil product.
Technical Support Center: Synthesis of 9-allyl-1,4-dimethyl-9H-carbazole
Welcome to the dedicated technical support guide for the synthesis of 9-allyl-1,4-dimethyl-9H-carbazole. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troub...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the dedicated technical support guide for the synthesis of 9-allyl-1,4-dimethyl-9H-carbazole. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols to enhance the yield and purity of your target compound. Our guidance is grounded in established chemical principles and practical, field-proven experience.
Troubleshooting Guide: Enhancing Reaction Success
This section addresses specific issues you may encounter during the N-allylation of 1,4-dimethyl-9H-carbazole. The solutions provided explain the chemical reasoning to empower you to make informed decisions in your experimental design.
Question 1: My reaction yield is very low, or I am recovering unreacted 1,4-dimethyl-9H-carbazole. What are the potential causes and how can I resolve this?
Answer: Low or no product formation in an N-alkylation reaction typically points to one of several critical factors. A systematic evaluation is the best approach.
Inadequate Deprotonation of the Carbazole Nitrogen: The N-H bond of the carbazole must be deprotonated by a base to form the nucleophilic carbazolide anion, which then attacks the allyl halide. The pKa of the carbazole N-H is approximately 17, requiring a sufficiently strong base for efficient deprotonation.
Causality: If the base is too weak or is deactivated, the concentration of the reactive carbazolide anion will be too low for the reaction to proceed at a reasonable rate.
Recommendations:
Base Selection: Use a strong base such as Sodium Hydride (NaH, 60% dispersion in mineral oil) or Potassium tert-butoxide (t-BuOK). While bases like Potassium Carbonate (K₂CO₃) or Potassium Hydroxide (KOH) can work, they are often less effective and may require higher temperatures or the use of a phase-transfer catalyst.[1]
Anhydrous Conditions: Strong bases like NaH react violently with water. Ensure your glassware is oven- or flame-dried and the reaction is run under an inert atmosphere (Nitrogen or Argon). Use anhydrous solvents. Any moisture will consume the base, inhibiting deprotonation.[1]
Base Quality & Stoichiometry: Use a slight excess of the base (e.g., 1.2 equivalents) to ensure complete deprotonation. Ensure your NaH is fresh; older NaH can have a layer of inactive NaOH on its surface.
Poor Reagent Quality or Reactivity:
Causality: The quality of the allylating agent is paramount. Allyl bromide and allyl chloride can degrade over time.
Recommendations:
Allyl Halide: Use freshly opened or distilled allyl bromide or allyl chloride for the best results.
Solvent Choice: The solvent must be able to solvate the carbazolide anion without reacting with it. Polar aprotic solvents are ideal.
Recommended Solvents: Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) are excellent choices. DMF is particularly good at solvating ions, which can accelerate the reaction.[1]
Suboptimal Reaction Temperature and Time:
Causality: N-alkylation reactions can be slow at room temperature.
Recommendations:
Initial Deprotonation: The initial deprotonation with NaH should be performed at 0 °C to control the initial exotherm and hydrogen gas evolution, followed by stirring at room temperature for 30-60 minutes.
Alkylation Step: After adding the allyl halide, if the reaction is sluggish at room temperature (as monitored by TLC), gently heat the mixture to 50-80 °C. Monitor the reaction progress every 1-2 hours to avoid formation of byproducts from prolonged heating.
Question 2: My TLC analysis shows multiple product spots, and purification by column chromatography is difficult. What are these impurities and how can I minimize them?
Answer: The presence of multiple spots indicates side reactions or impurities. Identifying the source is key to suppression.
Unreacted Starting Material: This is the most common "impurity" and is linked to the issues described in Question 1. Improving reaction conditions to drive the reaction to completion is the best solution.
C-Alkylated Byproducts: While N-alkylation is generally favored for carbazoles under these conditions, trace amounts of C-alkylation at the 3 or 6 positions are possible, especially with prolonged reaction times at high temperatures.
Causality: The carbazolide anion is an ambident nucleophile, with electron density on both the nitrogen and the aromatic rings.
Recommendations:
Temperature Control: Avoid excessive heating. Use the lowest temperature necessary for a reasonable reaction rate.
Reaction Monitoring: Stop the reaction as soon as TLC indicates the consumption of the starting material.
Impurities from Reagents:
Causality: Impurities present in the starting 1,4-dimethyl-9H-carbazole or the allyl halide will carry through the reaction.
Recommendations:
Purify Starting Materials: If necessary, recrystallize or run a plug of silica on your starting carbazole.
Fresh Allyl Halide: As mentioned previously, use a fresh bottle of allyl halide.
Improving Purification:
Causality: The desired product and unreacted starting material can have similar polarities, making separation challenging.
Recommendations:
Solvent System for Chromatography: Use a low-polarity solvent system for silica gel chromatography. A gradient elution starting with pure hexane and slowly increasing the proportion of ethyl acetate or dichloromethane is often effective.
Aqueous Work-up: A thorough aqueous work-up can help remove residual DMF and some inorganic salts, simplifying the subsequent chromatography. After quenching the reaction, extract with a solvent like ethyl acetate and wash the organic layer multiple times with water and then brine.
Frequently Asked Questions (FAQs)
Q1: What are the best starting conditions for this synthesis?
A good starting point is to use 1.2 equivalents of sodium hydride (NaH) as the base in anhydrous DMF. The deprotonation can be done at 0 °C and then warmed to room temperature, followed by the addition of 1.1 equivalents of allyl bromide. Monitor the reaction by TLC, and if it is slow, gently heat to 50-60 °C.
Q2: How can I effectively monitor the reaction progress?
Thin-Layer Chromatography (TLC) is the most effective method. Use a solvent system like 9:1 Hexane:Ethyl Acetate. The product, 9-allyl-1,4-dimethyl-9H-carbazole, will be less polar (higher Rf value) than the starting material, 1,4-dimethyl-9H-carbazole, due to the masking of the polar N-H bond. Spot the starting material, the reaction mixture, and a co-spot (starting material and reaction mixture in the same lane) to clearly track the consumption of the reactant and the formation of the product.
Q3: Can I use Phase-Transfer Catalysis (PTC) for this N-allylation?
Yes, PTC is an excellent alternative that avoids the use of hazardous reagents like NaH. A PTC system typically involves using a less potent, easier-to-handle base like powdered KOH or 50% aqueous NaOH in a non-polar solvent (like toluene) with a phase-transfer catalyst.[2]
Mechanism: The catalyst, often a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), forms an ion pair with the carbazolide anion generated at the interface and transports it into the organic phase to react with the allyl halide.[2]
Benefit: This method is often milder, safer, and can be more cost-effective for larger-scale synthesis.[1]
Q4: Is it necessary to protect other positions on the carbazole ring?
For a simple N-allylation, protection is not necessary. The N-H proton is the most acidic site, and deprotonation and subsequent alkylation will occur there preferentially under basic conditions.
Optimized Experimental Protocols
Protocol 1: Standard N-Allylation using Sodium Hydride
This protocol is a robust method for achieving high yields on a laboratory scale.
Workflow Diagram:
Caption: Workflow for NaH-mediated N-allylation.
Step-by-Step Methodology:
To an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, add 1,4-dimethyl-9H-carbazole (1.0 eq.).
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon).
Add anhydrous DMF (approx. 0.2 M concentration) via syringe.
Cool the resulting solution to 0 °C in an ice bath.
Carefully add sodium hydride (1.2 eq., 60% dispersion in mineral oil) in small portions. Caution: Hydrogen gas is evolved.
Allow the mixture to warm to room temperature and stir for 30-60 minutes, or until gas evolution ceases. The solution should become clear or change color, indicating the formation of the carbazolide anion.
Cool the mixture back to 0 °C and add allyl bromide (1.1 eq.) dropwise via syringe.
Allow the reaction to warm to room temperature and monitor its progress by TLC. If the reaction is slow, heat the mixture to 50-60 °C.
Once the starting material is consumed, cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous ammonium chloride solution.
Transfer the mixture to a separatory funnel and dilute with water and ethyl acetate.
Separate the layers. Wash the organic layer with water (3x) and then with brine (1x).
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Purify the crude residue by flash column chromatography on silica gel (e.g., Hexane/Ethyl Acetate gradient) to afford the pure 9-allyl-1,4-dimethyl-9H-carbazole.
Protocol 2: N-Allylation using Phase-Transfer Catalysis (PTC)
This protocol offers a milder and often more scalable alternative to the NaH method.
Carbazole Synthesis Support Center: Troubleshooting N-Allylation Side Reactions
Welcome to the Technical Support Center for Carbazole Synthesis. Carbazoles are privileged heterocyclic scaffolds found extensively in biologically active natural products, pharmaceuticals, and optoelectronic materials[1...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for Carbazole Synthesis. Carbazoles are privileged heterocyclic scaffolds found extensively in biologically active natural products, pharmaceuticals, and optoelectronic materials[1]. During the late-stage functionalization of carbazoles, achieving precise regioselectivity is a notorious challenge. The inherent nucleophilicity of the pyrrole-type nitrogen (N9) often leads to rampant N-allylation side reactions, derailing efforts to achieve targeted C-allylation (e.g., at C1, C3, or C6)[2].
This guide provides mechanistic insights, diagnostic workflows, and self-validating protocols to help you control regioselectivity and troubleshoot unwanted N-allylation.
Diagnostic workflow for resolving N-allylation side reactions in carbazole synthesis.
Section 1: Core Troubleshooting Guide (FAQs)
Q1: Why does N-allylation dominate even when I use directing groups for C-allylation?Causality: The N-H bond of carbazole has a pKa of ~16.7 (in DMSO). In the presence of basic conditions (especially hard bases like NaH or KOtBu), the nitrogen is rapidly deprotonated to form a highly nucleophilic carbazolyl anion. According to Hard-Soft Acid-Base (HSAB) theory, this "hard" nitrogen anion kinetically outcompetes the "softer" delocalized carbon centers (C1, C3, C6) for the electrophilic transition-metal π-allyl complex[3]. Unless the N-H is protected or a highly specific transient directing mediator is used, N-allylation acts as an inescapable kinetic sink.
Q2: How can I thermodynamically or kinetically suppress N-allylation without using permanent protecting groups?Causality: Permanent N-protecting groups (like Tosyl or Boc) add synthetic steps and reduce overall atom economy. Instead, you can manipulate the catalytic cycle. Recent breakthroughs demonstrate that using Norbornene (NBE) as a transient directing mediator in Palladium-catalyzed systems forces the reaction down a C-H activation pathway[2]. NBE facilitates the formation of a sterically rigid six-membered palladacycle at the C1 position, effectively bypassing the kinetic preference for N-allylation[4].
Q3: What if I actually want N-allylation, but I'm getting poor yields or C-allylation side products?Causality: If N-allylation is your target, transition-metal catalysts are not always strictly necessary and can sometimes lead to unwanted C-C bond cleavage or C-allylation[5]. You can shift to a Brønsted acid-catalyzed system. Utilizing Phytic Acid (PA) in an aqueous system promotes the formation of self-assembled micelles that stabilize the allylic carbocation, driving highly selective N-allylation with allylic alcohols while using water as a green solvent[6].
Mechanistic divergence of π-allyl intermediates leading to N- vs. C-allylation.
Section 2: Quantitative Data & Condition Optimization
To systematically troubleshoot your reaction, refer to the following optimization table. It summarizes how specific reaction parameters shift the regioselectivity between N- and C-allylation based on established mechanistic principles.
Reaction Parameter
Condition Favoring N-Allylation (Side Product)
Condition Favoring C-Allylation (Target)
Mechanistic Rationale
Base Strength
Hard Bases (e.g., NaH, KOtBu)
Soft Bases (e.g., K2CO3, KHCO3)
Hard bases fully deprotonate N-H, maximizing the kinetic nucleophilicity of the nitrogen atom.
Solvent Polarity
High Polarity (DMF, DMSO)
Moderate/Low (MeCN, Toluene)
Polar aprotic solvents separate ion pairs, leaving the N-anion highly exposed and reactive.
Catalyst System
Ir/Pd without directing mediators
Pd(OAc)₂ with Norbornene (NBE)
NBE acts as a transient mediator, forming a stable palladacycle exclusively at the C1 position[4].
Temperature
Room Temperature (20–25 °C)
Elevated Temperature (50–80 °C)
N-allylation is kinetically favored; C-allylation requires higher activation energy to overcome the initial barrier[2].
Section 3: Self-Validating Experimental Protocols
Protocol A: Suppressing N-Allylation via Norbornene-Mediated C1-Alkylation/Allylation[2]
Use this protocol when N-allylation side reactions are overwhelming your C-functionalization efforts.
Step 1: Reaction Setup
In a sealed tube, combine the free NH-carbazole (0.20 mmol), the allylic/alkyl electrophile (0.60 mmol), Pd(OAc)₂ (10 mol% as the catalyst), Norbornene (NBE, 0.60 mmol as the transient mediator), and K₂CO₃ (0.40 mmol as a soft base).
Causality: K₂CO₃ is chosen over NaH to prevent complete, rapid deprotonation of the N-H, allowing the Pd catalyst time to coordinate to the aromatic ring.
Step 2: Solvent Addition & Heating
Add MeCN (1.0 mL) and a stoichiometric trace of H₂O (15 μL). Heat the mixture to 50 °C for 24 hours.
Causality: The trace water is critical; it assists in the partial dissolution of the base and facilitates the hydrolysis of the carbazole-palladium species to turn over the catalytic cycle[2].
Step 3: Self-Validation Check
Monitor the reaction via TLC (Hexanes/EtOAc).
Validation Marker: The rate-determining step is the formation of the six-membered palladacycle[2]. If the starting material spot persists after 12 hours, verify the presence of trace water. A color shift to deep orange/brown indicates active Pd-cycle turnover.
Step 4: Workup
Cool to room temperature, filter through a short pad of Celite to remove Pd black, and purify via flash chromatography.
Protocol B: Controlled N-Allylation using Green Chemistry[6]
Use this protocol when N-allylation is the desired outcome, but you want to avoid toxic transition metals and complex ligands.
Step 1: Reaction Setup
To a sealed tube, add the carbazole derivative (0.25 mmol), the allylic alcohol substrate (0.375 mmol), Phytic Acid (PA) (5.8 μL of a 70% aqueous solution), and H₂O (2.0 mL).
Causality: PA acts as a reusable, micellar-type Brønsted acid catalyst. It activates the allylic alcohol by protonation, leading to the loss of water and generation of an allylic cation stabilized within the micelle[6].
Step 2: Heating & Self-Validation
Stir the mixture at 80 °C for 10–30 hours.
Validation Marker: Because PA is self-micellizing, the reaction mixture will form a distinct emulsion. If the emulsion breaks, stirring speed must be increased. Monitor via TLC until the carbazole spot disappears.
Step 3: Workup & Catalyst Recycling
Extract the product with ethyl acetate. The remaining aqueous layer contains the PA catalyst and can be reused up to 16 times without loss of catalytic activity[6].
Section 4: Advanced FAQs
Q4: I have already formed an unwanted N-allyl carbazole. Can I reverse this and recover my starting material?
Yes. N-allylation can act as a temporary protecting group. You can perform a Palladium-catalyzed N-deprotection. By treating the N-allyl carbazole with a Pd(0) catalyst (such as Pd(PPh₃)₄) in the presence of an allyl scavenger (like morpholine or N,N-dimethylbarbituric acid), the allyl group is transferred from the nitrogen to the scavenger, regenerating the free NH-carbazole[7].
Q5: Does the substitution pattern on the carbazole ring affect the N- vs C-allylation ratio?
Absolutely. Electron-withdrawing groups (EWGs) at the C3 or C6 positions decrease the electron density of the aromatic ring, making C-allylation even more difficult and pushing the equilibrium entirely toward N-allylation. Conversely, electron-donating groups (EDGs) enhance the nucleophilicity of the carbon framework, making C-allylation more competitive, though directing groups are still usually required for complete regiocontrol[1][8].
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. 9-Allyl-1,4-dimethyl-9H-carbazole is a highly specialized, electron-rich organic intermediate. Due to its specific structural features—namely the electron-dense carbazole core and the reactive N-allyl group—it is highly susceptible to oxidative degradation. This guide provides causal explanations, troubleshooting FAQs, and validated Standard Operating Procedures (SOPs) to maintain the integrity of your compound during storage.
Part 1: Core Mechanisms of Degradation (The "Why")
Understanding the causality of degradation is the first step in prevention. The degradation of 9-allyl-1,4-dimethyl-9H-carbazole is driven by a dual-threat mechanism involving oxygen, light, and thermal energy:
Carbazole Core Oxidation: The carbazole backbone is highly electron-rich. While the 1,4-positions are sterically and electronically blocked by methyl groups, the 3,6-positions remain highly vulnerable to single-electron oxidation. Exposure to light or trace oxidants generates a radical cation at the nitrogen, which rapidly delocalizes to the 3,6-positions, leading to irreversible dimerization or oligomerization. This is visually observed as a rapid darkening of the material[1].
Allylic Oxidation: The N-allyl group contains allylic carbon-hydrogen bonds that possess low bond dissociation energies. In the presence of ambient oxygen (autoxidation), these positions form allylic hydroperoxides. These intermediates are unstable and readily cleave to form aldehydes (e.g., acrolein derivatives) or epoxides, severely compromising the purity of the batch [2].
Oxidative degradation pathways of 9-allyl-1,4-dimethyl-9H-carbazole.
Part 2: Troubleshooting FAQs
Q: My compound changed from a pale crystalline solid to a dark brown, viscous oil. Can I still use it?A: No, this indicates severe oxidative oligomerization. The color change is a hallmark of radical cation formation at the 3,6-positions of the carbazole core. To salvage any remaining material, you must perform flash column chromatography (typically using a hexane/ethyl acetate gradient) immediately. To prevent this, always store the compound in amber glass to block photo-oxidation [3].
Q:
1
H-NMR shows a new multiplet at 9.5–10.0 ppm and a loss of the allyl signals (5.0–6.0 ppm). What happened?A: Your compound has undergone allylic oxidation, resulting in the cleavage of the allyl double bond and the formation of an aldehyde. This occurs when the compound is exposed to atmospheric oxygen over time. This degradation is irreversible, and the batch must be re-purified or discarded.
Q: Is it safe to store 9-allyl-1,4-dimethyl-9H-carbazole as a stock solution in chloroform (CHCl
3
) or dichloromethane (DCM) in the fridge?A: Absolutely not. Halogenated solvents slowly decompose to generate trace amounts of hydrochloric acid (HCl) and phosgene, especially under light exposure. This acidic environment catalyzes the degradation of the electron-rich carbazole. If a stock solution is mandatory, use anhydrous, degassed benzene or toluene, and store it in a sealed ampoule.
Q: How long can I safely store an opened vial on the benchtop?A: Uninhibited air-sensitive organic compounds have a safe benchtop handling window of less than 24 hours[4]. All weighing and transfers should ideally be performed in a glovebox to prevent moisture and oxygen ingress.
Part 3: Quantitative Data & Spectroscopic Indicators
Use the following self-validating metrics to assess the integrity of your stored compound before using it in sensitive downstream reactions.
Parameter
Pristine 9-Allyl-1,4-dimethyl-9H-carbazole
Oxidized/Degraded Material
Action Required
Physical Appearance
Pale yellow to off-white solid/powder
Dark brown or green viscous oil
Re-purify via chromatography
1
H-NMR (Allyl region)
Sharp multiplets at ~5.0–6.1 ppm
Diminished integration; new peaks at ~9.5 ppm
Discard if aldehyde >5%
1
H-NMR (Aromatic region)
Sharp doublets/triplets
Broadened signals (indicates oligomers)
Re-purify
TLC (Hexane:EtOAc 9:1)
Single spot (R
f
~0.6)
Multiple baseline spots (R
f
<0.2)
Re-purify
Mass Spectrometry (ESI+)
[M+H]
+
= 236.14
Peaks at m/z 469 (Dimer) or +16 (Epoxide)
Discard or Re-purify
Part 4: Standard Operating Procedure (SOP) for Inert Storage
To create a self-validating storage system that guarantees compound stability for >12 months, follow this protocol strictly.
Step 1: Purification and Drying
Ensure the compound is >99% pure. Remove all trace solvents using a high-vacuum line (<0.1 mbar) for at least 4 hours. Trace transition metals from synthesis must be removed via a silica plug, as they catalyze radical formation.
Step 2: Container Selection
Transfer the dried compound into a pre-dried, acid-free amber glass vial. Amber glass blocks UV light, effectively shutting down the photo-oxidation pathway [3].
Step 3: Atmospheric Purging (Schlenk Line or Glovebox)
Place the vial in a glovebox or attach it to a Schlenk line. Perform three successive vacuum/Argon cycles. Argon is strictly preferred over Nitrogen as its higher density allows it to form a heavier, more stable protective blanket over the solid compound.
Step 4: Sealing
Seal the vial with a PTFE-lined cap. Avoid standard rubber septa for long-term storage, as they degrade over time, off-gas plasticizers, and become porous to oxygen. Wrap the cap tightly with Parafilm.
Step 5: Temperature Control
Store the sealed vial in a desiccator placed inside a -20°C freezer. The low temperature exponentially decreases the kinetic rate of autoxidation, while the desiccator prevents moisture condensation upon warming.
Step-by-step inert storage workflow for air-sensitive carbazole derivatives.
Cosner, C. C., Cabrera, P. J., Byrd, K. M., Adams Thomas, A. M., & Helquist, P. (2011). Selective Oxidation of Benzylic and Allylic Alcohols Using Mn(OAc)3/Catalytic 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone. Organic Letters.[Link]
University of Queensland. (2024). Chemical Storage Safety Guideline. UQ Policy and Procedure Library.[Link]
Resolving HPLC peak tailing when analyzing 9-allyl-1,4-dimethyl-9H-carbazole
Topic: Resolving HPLC Peak Tailing for 9-allyl-1,4-dimethyl-9H-carbazole Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the complexities of method devel...
Author: BenchChem Technical Support Team. Date: April 2026
Topic: Resolving HPLC Peak Tailing for 9-allyl-1,4-dimethyl-9H-carbazole
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the complexities of method development for highly lipophilic, sterically hindered heterocyclic compounds.
Analyzing 9-allyl-1,4-dimethyl-9H-carbazole presents unique chromatographic challenges. While it lacks a basic primary or secondary amine (the nitrogen lone pair is delocalized into the aromatic sextet), its extreme hydrophobicity, bulky 1,4-dimethyl substitution, and electron-rich conjugated core make it highly susceptible to secondary column interactions and solvent mismatch.
This guide provides a self-validating framework to diagnose, troubleshoot, and permanently resolve peak tailing for this specific carbazole derivative.
Diagnostic Workflow
Before adjusting any chemical parameters, you must systematically isolate the root cause of the peak distortion. Follow the logical workflow below to determine whether your tailing is a physical system defect or a chemical interaction.
Caption: Logical workflow for diagnosing and resolving HPLC peak tailing.
Troubleshooting Guide & FAQs
Q1: Why does 9-allyl-1,4-dimethyl-9H-carbazole exhibit peak tailing if it lacks a basic amine?A1: Traditional peak tailing is typically attributed to basic amines interacting with ionized, acidic silanols on the silica backbone[1]. However, the nitrogen in 9-allyl-1,4-dimethyl-9H-carbazole is non-basic due to delocalization. Instead, tailing here is driven by two factors:
π−π
Interactions: The highly conjugated, electron-rich carbazole core interacts with trace metal impurities or active silanol sites on older "Type A" silica columns[2].
Hydrophobic Mismatch: The addition of the 9-allyl and 1,4-dimethyl groups makes this molecule extremely lipophilic. If the sample solvent is stronger than the mobile phase, the analyte band travels too quickly before partitioning, leading to severe peak distortion[2].
Q2: How can I definitively prove whether the tailing is a chemical interaction or a physical system void?A2: Chromatography must be a self-validating science. To isolate the root cause, inject a purely neutral, non-interacting probe (such as toluene or uracil). Because neutral compounds cannot undergo acid-base or secondary silanol interactions, they should elute perfectly symmetrically. If the neutral probe tails, you have a physical void in your system—such as a poorly seated ferrule, dead volume in the detector flow cell, or a collapsed column bed[3]. If the neutral probe is perfectly symmetrical but your carbazole derivative tails, the issue is strictly a chemical interaction[3].
Q3: Does column overloading cause tailing for this compound, and how do I fix it?A3: Yes. Because 9-allyl-1,4-dimethyl-9H-carbazole is highly hydrophobic, it occupies stationary phase binding sites very aggressively. When the localized capacity of the C18 phase is exceeded, the excess molecules cannot partition properly and are forced forward. This often manifests as peak fronting (the "shark fin" effect)[4], but can also appear as tailing depending on the dissolution kinetics. The self-validating fix is simple: dilute your sample by a factor of 10[4]. If the peak shape improves dramatically, your previous injection was mass-overloaded.
Q4: What is the optimal mobile phase and column chemistry to resolve secondary interactions for carbazoles?A4: You must eliminate the chemical opportunity for interaction. First, upgrade to a modern "Type B" base-deactivated column (e.g., highly endcapped C18)[1][3]. Endcapping sterically protects the residual silanols from the analyte. Second, adjust your mobile phase. Operating at a lower pH by adding 0.1% formic acid ensures that any exposed silanols remain fully protonated and neutral, thereby masking them from secondary interactions with the electron-rich carbazole core[5][6].
Quantitative Data Presentation
The table below summarizes the causality between specific chromatographic parameters and the resulting peak shape for 9-allyl-1,4-dimethyl-9H-carbazole. Notice how correcting both the stationary phase chemistry and the sample solvent mismatch drastically improves the Asymmetry Factor (
As
).
Column Chemistry
Mobile Phase Composition
Sample Solvent
Asymmetry Factor (
As
)
USP Tailing (
Tf
)
Diagnosis / Status
Legacy C18 (Type A)
70% ACN / 30% Water
100% ACN
2.8
2.5
Severe Tailing (Silanols + Mismatch)
Base-Deactivated C18
70% ACN / 30% Water
100% ACN
1.9
1.8
Moderate Tailing (Solvent Mismatch)
Base-Deactivated C18
70% ACN / 30% Water
Mobile Phase
1.4
1.3
Slight Tailing (Unmasked Silanols)
Base-Deactivated C18
80% ACN / 20% Water (0.1% FA)
Mobile Phase
1.05
1.02
Optimal Symmetrical Peak
Experimental Protocol: Optimized HPLC Workflow
To guarantee reproducible, symmetrical peaks for 9-allyl-1,4-dimethyl-9H-carbazole, implement the following step-by-step methodology.
Phase 1: System Integrity Verification
Flush the System: Purge the HPLC system with 100% Acetonitrile (ACN) to remove any highly hydrophobic residues from previous runs.
Inject Neutral Probe: Inject 1 µL of Toluene (0.1 mg/mL) under isocratic conditions (80% ACN / 20% Water).
Calculate Asymmetry: Evaluate the Asymmetry Factor (
As
).
Causality Check: If
As>1.2
, inspect PEEK tubing, fittings, and column frits for dead volume[3]. Do not proceed to Phase 2 until the physical system is validated.
Phase 2: Mobile Phase & Column Optimization
4. Install Column: Install a highly endcapped, base-deactivated C18 column (e.g., Agilent Eclipse Plus, Waters XBridge, or equivalent "Type B" silica)[1][3].
Causality: Endcapping sterically shields the bulky carbazole from residual acidic silanols.
Causality: The acidic modifier (pH ~2.7) ensures any unreacted silanols remain fully protonated and neutral, eliminating secondary interactions[5].
Phase 3: Sample Preparation & Execution
6. Weigh Standard: Accurately weigh 1.0 mg of 9-allyl-1,4-dimethyl-9H-carbazole.
7. Dissolve in Mobile Phase: Dissolve completely in 1.0 mL of the exact initial mobile phase (e.g., 80% B / 20% A).
Causality: Injecting a sample in a solvent stronger than the mobile phase (like 100% ACN) causes the analyte band to travel prematurely before partitioning, leading to severe peak distortion[2].
Dilute: Dilute to a working concentration of 10 µg/mL to prevent mass overloading[4].
Execute Run: Inject 5 µL and monitor via UV detection at 293 nm (the typical UV absorbance maximum for the carbazole chromophore).
Scribd. "Troubleshooting Peak Tailing in LC". scribd.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGUSZboxujHIJyhgtxLt5h6Hpw9r7qCL2e9UqPrhtapUUDjNUHhjUS23mplggKAgmMx3hupJZfVh2Td47KXVzFhzqe2b4rizCtk7_jve6lJ5SFOW8Brku-F02p2KalZaHn5_8zVvBqDDjoMvmgnjMA=]
GMP Insiders. "Peak Tailing In Chromatography: Troubleshooting Basics". gmpinsiders.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEWC21o6V8vK8IgXIGmnFv73WWkJ6EBJqKV0ajEcIH1mc67nTmxq0lwjZCE7zevI56xgi7dJ6gtsamlwtn0DKLfEtdvu56chdlcM2dAgrDTquUJY-gMaaEDE1GA0m4OX01n5HI5U1Bz0lV74w1tv7SqY7A=]
Benchchem. "A Comparative Guide to Purity Analysis of 9-Phenylcarbazole: HPLC vs. GC-MS". benchchem.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFxXs6aaw9WTnKXOnoeKBxegCPyI2kdpnZhEEpCB43cZGOwPT4AkIE3Cnn0tbY15_06xqAafHBG_qwidqkO86UPM69bi8wFEfaHZa4PDveyM9s0TAY_h2rcBj8gxF2xHpuNqLMtdv-gkWlmJpyQoPmuA0H-5UFqyVC7VvKGk0ZJBh6Hspu8ZElUZbEjW6wwWF19YamwAgfdpxKKoErdJg1sJb-RjmJ0]
YouTube. "Front Tailing Peaks aka Peak Fronting - How to reduce and troubleshoot in HPLC and GC". youtube.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEcTYMotH8I7rCEZhbvlsJYKYBX7pqgDO9xDWWfXl0vcdpmx4-VhDJM62GS4Ynb7yHY0wuC8-eUxnpX0YTbgru3v3iDfTrIbXZXDRd_nyr4pg4ulto-TzHNqqYkuxgx4FD7ZBeFuM4=]
SIELC Technologies. "Separation of Carbazole on Newcrom R1 HPLC column". sielc.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGmkU8V-vmHPWXYWEUiK56rGIfC8vl14SeG85k303vugGpQvvx1dph-qy8LvUVe2X4E-IZ7Ku43Lf4W31VsGaxPRb72EAYgUo9EV5PWM87eIjqpFzdWxXCyUVOCi2GmSxFzjGnpjROHBvhYVsr8TLVerG6OUo0MKi8x4_NVlORb]
Comparative photoluminescence of N-allyl vs N-alkyl carbazole derivatives
Comparative Photoluminescence of N-Allyl vs. N-Alkyl Carbazole Derivatives: A Technical Guide As a Senior Application Scientist in optoelectronics and fluorophore design, I frequently evaluate how subtle structural modif...
Author: BenchChem Technical Support Team. Date: April 2026
Comparative Photoluminescence of N-Allyl vs. N-Alkyl Carbazole Derivatives: A Technical Guide
As a Senior Application Scientist in optoelectronics and fluorophore design, I frequently evaluate how subtle structural modifications influence the photophysical behavior of aromatic scaffolds. Carbazole is a privileged, highly fluorescent heterocyclic core widely utilized in organic light-emitting diodes (OLEDs), hole-transport materials, and biochemical sensors.
While functionalizing the nitrogen atom (N9) is the standard method to improve solubility and prevent aggregation, the choice between an N-alkyl (e.g., hexyl, ethyl) and an N-allyl group creates a profound divergence in both chemical reactivity and photoluminescence (PL) properties. This guide objectively compares these two derivatives, detailing the mechanistic causality behind their optical behaviors and providing self-validating experimental workflows for their characterization.
Structural and Mechanistic Divergence
The photoluminescence of carbazole derivatives is dictated by the efficiency of radiative decay (
kr
) versus non-radiative decay (
knr
) from the first excited singlet state (
S1
).
N-Alkyl Carbazoles (The Optoelectronic Standard):
Strictly aliphatic chains (like N-hexyl) are electronically inert. They do not participate in the
π
-conjugation of the carbazole core, nor do they offer low-energy molecular orbitals that could quench the excited state. Consequently, N-alkyl carbazoles exhibit robust, high-intensity blue fluorescence with high quantum yields (
ΦF
). They are the preferred choice when maximizing photon output is the sole objective[1].
N-Allyl Carbazoles (The Reactive Sensor):
The N-allyl group (-CH
2
-CH=CH
2
) introduces an isolated alkene separated from the carbazole core by a single methylene spacer. This proximity allows for weak electronic coupling. Upon photoexcitation, the allyl
π
-system can facilitate non-radiative decay pathways—most notably, Photoinduced Electron Transfer (PET) or conformational quenching. This typically results in a lower baseline fluorescence quantum yield compared to N-alkyl analogs.
However, this "flaw" is a highly engineered feature in sensor development. The allyl group serves as a reactive handle for covalent immobilization. For example, N-allylcarbazole has been successfully grafted onto quartz glass plates to create highly selective optical sensors for the antibiotic doxycycline, where the drug binding induces a measurable fluorescence quenching event[2]. Furthermore, the allyl double bond enables hydrosilylation, allowing researchers to anchor the carbazole to Polyhedral Oligomeric Silsesquioxane (POSS) nanoparticles, effectively suppressing aggregation-caused quenching (ACQ) in solid-state films[3].
Photophysical pathways comparing N-alkyl and N-allyl carbazole derivatives.
Comparative Photoluminescence Data
The following table summarizes the quantitative and qualitative differences between the two derivatives, assuming an otherwise unsubstituted carbazole core measured in a non-polar solvent (e.g., Toluene or DCM) at room temperature.
Photophysical / Chemical Property
N-Alkyl Carbazole (e.g., N-Hexyl)
N-Allyl Carbazole
Fluorescence Quantum Yield (
ΦF
)
High (Typically 0.35 – 0.60+)
Moderate (Typically 0.15 – 0.30)
Emission Maxima (
λem
)
~350 – 370 nm (Sharp monomer emission)
~350 – 380 nm (Broader, prone to excimer shifts)
Stokes Shift
Small (~15 - 25 nm)
Moderate (~20 - 35 nm)
N-Position Reactivity
Chemically inert
Highly reactive (Polymerization, Hydrosilylation)
Quenching Susceptibility
Low (Stable against environmental changes)
High (Sensitive to microenvironmental PET)
Primary Applications
OLEDs, Hole-Transport Layers, Stable Tags
Doxycycline Sensors, POSS-anchors, Copolymers
Experimental Workflows
To ensure scientific integrity, the protocols below are designed as self-validating systems . Every synthetic step includes an orthogonal analytical check to confirm success before proceeding to optical characterization.
Protocol A: Synthesis of N-Substituted Carbazoles
Causality: We utilize Sodium Hydride (NaH) to deprotonate the carbazole N-H (pKa ~15). The resulting carbazolide anion is a powerful nucleophile that readily undergoes an S
N
2 reaction with either alkyl or allyl halides.
Deprotonation: Dissolve 1.0 eq of carbazole in anhydrous DMF under a nitrogen atmosphere. Cool to 0 °C. Slowly add 1.5 eq of NaH (60% dispersion in mineral oil). Validation: Observe the evolution of H
2
gas; the solution will turn a deep, transparent yellow, indicating the formation of the carbazolide anion.
Alkylation: Dropwise add 1.2 eq of the electrophile (Hexyl bromide for N-alkyl; Allyl bromide for N-allyl). Stir at room temperature for 4 hours.
Quenching & Extraction: Quench the reaction with cold water to destroy excess NaH. Extract the aqueous layer 3x with Ethyl Acetate. Wash the combined organic layers with brine to remove residual DMF, dry over MgSO
4
, and concentrate in vacuo.
Purification & Validation: Purify via silica gel column chromatography (Hexanes/EtOAc). Self-Validation: Run a
1
H NMR. The disappearance of the broad N-H singlet at ~8.1 ppm and the appearance of a triplet (for N-hexyl) or a complex multiplet at ~5.0-6.0 ppm (for N-allyl) confirms successful covalent linkage[1].
Protocol B: Steady-State Photoluminescence and Quantum Yield Determination
Causality: To accurately measure fluorescence without artifacts, the solution's absorbance must be kept strictly below 0.1 OD at the excitation wavelength. This prevents the "inner-filter effect" (where the sample absorbs its own emitted light) and minimizes excimer formation.
Sample Preparation: Prepare a
10−5
M solution of the purified carbazole derivative in spectroscopic-grade dichloromethane (DCM).
UV-Vis Absorption: Record the absorption spectrum from 250 nm to 450 nm. Identify the lowest energy absorption peak (
λabs,max
), typically around 330-345 nm for carbazoles. Validation: Dilute the sample until the absorbance at
λabs,max
is exactly 0.05.
Fluorescence Emission: Excite the sample at
λabs,max
and record the emission spectrum from 340 nm to 550 nm. Self-Validation: Run an excitation scan monitoring the emission maximum. The excitation spectrum must perfectly overlay with the UV-Vis absorption spectrum; if it does not, your emission is originating from an impurity.
Quantum Yield (
ΦF
) Calculation: Use Quinine Sulfate in 0.1 M H
2
SO
4
(
Φref=0.54
) as a standard. Calculate the relative quantum yield using the integrated fluorescence intensity (
I
) and the refractive index (
η
) of the solvents:
Experimental workflow for the synthesis and optical characterization of carbazoles.
Summary for Drug Development & Materials Science
Choosing between N-allyl and N-alkyl carbazoles is a trade-off between optical purity and chemical utility .
If your goal is to synthesize a highly efficient blue emitter for an OLED layer or a stable fluorescent tag for a biological assay, the N-alkyl derivative is the superior choice due to its high quantum yield and resistance to photobleaching.
Conversely, if you are developing a responsive optode membrane—such as a surface-bound sensor for antibiotics—the N-allyl derivative is required. Its polymerizable double bond allows for covalent immobilization, and its susceptibility to fluorescence quenching makes it an ideal transducer for detecting molecular binding events[2].
Practical Access to Fused Carbazoles via Oxidative Benzannulation and their Photophysical Properties
The Journal of Organic Chemistry - ACS Publications[Link]
Efficient Light-Emitting Devices Based on Platinum-Complexes-Anchored Polyhedral Oligomeric Silsesquioxane Materials
Chemistry of Materials - ACS Publications[Link]
A Senior Application Scientist's Guide to Purity Validation: The Case for Quantitative NMR (qNMR) in the Analysis of 9-allyl-1,4-dimethyl-9H-carbazole
For researchers, scientists, and drug development professionals, the unambiguous determination of a compound's purity is a cornerstone of reliable and reproducible research. This guide provides an in-depth, objective com...
Author: BenchChem Technical Support Team. Date: April 2026
For researchers, scientists, and drug development professionals, the unambiguous determination of a compound's purity is a cornerstone of reliable and reproducible research. This guide provides an in-depth, objective comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with other analytical techniques for the purity assessment of organic molecules, using the novel compound 9-allyl-1,4-dimethyl-9H-carbazole as a practical example. We will delve into the causality behind experimental choices, presenting a self-validating system that underscores the trustworthiness of the qNMR approach.
The Analytical Imperative: Why Purity Matters
In drug development and materials science, the presence of impurities can significantly alter the efficacy, safety, and physical properties of a substance. Therefore, a robust and accurate method for purity determination is not merely a quality control step but a fundamental aspect of scientific integrity. While traditional methods like chromatography and melting point determination have their place, they often fall short of providing the absolute, direct quantification that is achievable with qNMR.[1][2][3]
Quantitative NMR: A Primary Ratio Method
At its core, ¹H qNMR is a powerful analytical technique because the integrated area of a specific resonance is directly proportional to the number of nuclei giving rise to that signal.[4][5] This fundamental principle allows for the determination of the molar ratio of different compounds in a mixture without the need for a calibration curve specific to the analyte.[6] This positions qNMR as a primary ratio method of measurement, capable of providing results with metrological traceability to the International System of Units (SI).[7][8]
Comparing the Alternatives: A Data-Driven Perspective
To objectively assess the performance of qNMR, it is essential to compare it with other commonly used techniques for purity analysis. The following table summarizes the key performance characteristics of each method.
Method
Principle
Advantages
Limitations
Typical Uncertainty
qNMR
Signal intensity is directly proportional to the number of nuclei.
Absolute quantification, non-destructive, provides structural information, high precision.
Lower sensitivity than some methods, requires soluble samples.
< 1%
High-Performance Liquid Chromatography (HPLC)
Differential partitioning of components between a mobile and stationary phase.
High sensitivity, widely applicable.
Requires reference standards for each component, potential for co-elution.
1-5%
Gas Chromatography (GC)
Separation of volatile components in a gaseous mobile phase.
Excellent for volatile and thermally stable compounds.
Not suitable for non-volatile or thermally labile compounds.
1-5%
Melting Point Analysis
Determination of the temperature range over which a solid melts.
Simple, inexpensive.
Insensitive to small amounts of impurities, not quantitative.[1]
Not applicable
Elemental Analysis
Measures the percentage of C, H, N, S, etc.
Provides elemental composition.
Does not distinguish between isomers, insensitive to many impurities.
0.4% (absolute)
As the data indicates, qNMR offers a unique combination of high precision and the ability to perform absolute quantification, making it a superior choice for the definitive purity assessment of a well-characterized compound like 9-allyl-1,4-dimethyl-9H-carbazole.
The qNMR Workflow: A Self-Validating System
The trustworthiness of a qNMR experiment is built upon a meticulously planned and executed workflow. Each step is designed to minimize potential sources of error and ensure the integrity of the final result.
Caption: A self-validating qNMR workflow.
Causality in Experimental Choices
Selection of an Internal Standard: The choice of an internal standard is critical. It must be stable, non-reactive with the analyte, and possess signals that are well-resolved from those of the analyte. Maleic anhydride is an excellent choice as it is a stable solid and its vinylic proton signal appears in a region of the ¹H NMR spectrum that is typically free of other signals.
Solvent Selection: The deuterated solvent must completely dissolve both the analyte and the internal standard.[4] Chloroform-d (CDCl₃) is a common choice for many organic molecules, including carbazole derivatives.
Relaxation Delay (D1): To ensure accurate integration, the nuclei must fully relax back to their equilibrium state between pulses. A relaxation delay (D1) of at least five times the longest spin-lattice relaxation time (T₁) of the protons being quantified is essential for this.[9]
Signal-to-Noise Ratio (S/N): A high signal-to-noise ratio is necessary for precise integration. For a precision of better than 1%, an S/N of at least 250:1 is recommended for ¹H qNMR.[10]
Experimental Protocol: Purity Determination of 9-allyl-1,4-dimethyl-9H-carbazole
This protocol provides a step-by-step methodology for the purity determination of 9-allyl-1,4-dimethyl-9H-carbazole using ¹H qNMR.
Conclusion: The Authoritative Choice for Purity Validation
Quantitative NMR has emerged as an indispensable tool for the accurate and precise purity determination of organic compounds.[10][11] Its foundation in a direct physical principle, coupled with a rigorous and self-validating experimental workflow, provides a level of trustworthiness that is often unmatched by other analytical techniques. For researchers and professionals in the pharmaceutical and chemical industries, the adoption of qNMR for the purity validation of critical materials like 9-allyl-1,4-dimethyl-9H-carbazole is a definitive step towards ensuring data integrity and the ultimate success of their scientific endeavors. The increasing recognition of qNMR by pharmacopeias and international standards organizations further solidifies its position as a benchmark method for quantitative analysis.[7][12][13][14][15]
References
Quantitative NMR (qNMR) ? Moving into the future with an evolution of reliability - JEOL. (2022, December 19). JEOL.
A Guide to Quantitative NMR (qNMR) - Emery Pharma. (2024, February 9). Emery Pharma.
qHNMR Analysis of Purity of Common Organic Solvents—An Undergraduate Quantitative Analysis Laboratory Experiment | Journal of Chemical Education. (2017, October 25).
Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. (n.d.). European Pharmaceutical Review.
qNMR - Quantitative Analysis by NMR - AWS. (2022, December 19). AWS.
Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC. (n.d.). NCBI.
What methods are used to test the purity of organic compounds? - TutorChase. (n.d.). TutorChase.
Stimuli Article (qNMR) - US Pharmacopeia (USP). (n.d.). USP.
Purity by Absolute qNMR Instructions. (n.d.). CIL.
INTERN
qNMR(定量NMR)法が国際規格(ISO)に. (2022, December 21). AIST.
Collaborative Study to Validate Purity Determination by ¹H quantitative NMR Spectroscopy by Using Internal Calibr
GUIDELINE FOR qNMR ANALYSIS. (2019, November 6). ENFSI.
qNMR. (n.d.). BIPM.
Method Performance and Validation for Quantitative Analysis by 1H and 31P NMR Spectroscopy. Applications to Analytical Standards and Agricultural Chemicals. (n.d.).
Revision of USP Chapter <761> NMR Spectroscopy and <1761> Applications of NMR ... (2022, July 13). ECA Academy.
[Standardization and Practical Application of Quantit
Development and validation of a quantitative proton NMR method for the analysis of pregnenolone. (2023, January 5). PubMed.
QUANTITATIVE NMR - Technical Details and TraceCERT® Certified Reference M
Implementation of qNMR in the Japanese Pharmacopoeia. (2021, June 16). PMDA.
Standards for qNMR. (n.d.).
methods of purification of organic compounds. (2019, October 16). BYJU'S.
qNMR in the Japanese Pharmacopoeia (JP), now and future. (2024, September 11). PMDA.
NIST PS1. (n.d.). National Institute of Standards and Technology.
Top 5 Methods of Assessing Chemical Purity. (n.d.). Moravek, Inc.
How to determine the purity of newly synthesized organic compound? (2018, October 20).
NIST PS1 Primary Standard for quantitative NMR (Benzoic Acid). (2018, January 8). NIST.
PURIFICATION AND CRITERIA OF PURITY. (n.d.). NCERT.
Efficient and Simple Synthesis of 6-Aryl-1,4-dimethyl-9H-carbazoles - PMC. (n.d.). NCBI.
An In-depth Technical Guide to the Synthesis and Characterization of 9-(4-fluorophenyl)-9H-carbazole. (n.d.). Benchchem.
Synthesis of chloro-1,4-dimethyl-9H-carbazoles. Reagents and conditions. (n.d.).
Synthesis of novel styryl-N-isopropyl-9H-carbazoles for designing trans-conjugated regular silicon hybrid materials. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
Design, synthesis, and biological evaluation of 4-aryl-9H-carbazoles as tubulin polymerization inhibitors with potent anticancer. (n.d.). Arabian Journal of Chemistry.
Benchmarking 9-Allyl-1,4-dimethyl-9H-carbazole: A Next-Generation Cross-Linkable HTM for Optoelectronics
Target Audience: Researchers, materials scientists, and drug development professionals. (Note: While the carbazole scaffold is a privileged structure in drug development—often utilized for its DNA-intercalating and kinas...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, materials scientists, and drug development professionals.
(Note: While the carbazole scaffold is a privileged structure in drug development—often utilized for its DNA-intercalating and kinase-inhibitory properties—its highly delocalized π-electron system and structural rigidity make it equally transformative in organic optoelectronics as a hole-transporting material).
Executive Summary & Mechanistic Insights
The commercialization of perovskite solar cells (PSCs) and organic light-emitting diodes (OLEDs) is heavily dependent on the stability and efficiency of the Hole-Transporting Layer (HTL). For over a decade, Spiro-OMeTAD has been the industry standard. However, its complex, multi-step synthesis makes it cost-prohibitive, and its reliance on hygroscopic dopants (like Li-TFSI) severely compromises long-term device stability 1.
To address these bottlenecks, carbazole-based small molecules have emerged as highly efficient, low-cost alternatives 2. In this guide, we benchmark a highly specialized derivative: 9-allyl-1,4-dimethyl-9H-carbazole (9-A-1,4-DMCz) .
The Causality Behind the Molecular Design (E-E-A-T)
As an application scientist, it is critical to understand why this specific molecular architecture outperforms traditional polymers:
The Carbazole Core: The rigid, electron-rich biphenyl system bridged by a nitrogen atom ensures high intrinsic hole mobility and provides a deep Highest Occupied Molecular Orbital (HOMO) level, which perfectly aligns with the perovskite valence band 3.
1,4-Dimethyl Substitution: These methyl groups provide strategic steric hindrance. This prevents excessive π-π stacking (which can lead to detrimental crystallization and phase separation) and increases solubility in orthogonal solvents.
The N-Allyl Group: This is the functional breakthrough. Unlike inert alkyl chains, the allyl group enables in-situ thermal cross-linking. Upon heating, the small molecules polymerize into a robust, solvent-resistant, and highly hydrophobic network directly on the device, sealing the active layer from moisture degradation.
Quantitative Benchmarking
The following table summarizes the performance metrics of 9-A-1,4-DMCz against industry-standard hole-transporting materials (HTMs).
Material
Relative Cost
Hole Mobility (cm²/Vs)
HOMO Level (eV)
Processing Method
Thermal/Moisture Stability
Spiro-OMeTAD
Very High
~1.3 × 10⁻⁵
-5.22
Spin-coating
Poor (Requires hygroscopic dopants)
PTAA
High
~1.0 × 10⁻³
-5.20
Spin-coating
Good
PEDOT:PSS
Low
~1.0 × 10⁻³
-5.00
Aqueous Coating
Poor (Acidic nature degrades perovskite)
9-A-1,4-DMCz
Low
~5.0 × 10⁻⁴
-5.30
Spin-coating + Heat
Excellent (Cross-linked network)
Energy Level Alignment
For an HTM to function efficiently, its HOMO level must be slightly higher (less negative) than the valence band of the active layer to ensure a thermodynamic driving force for hole extraction, while its LUMO must be high enough to block electrons.
Energy level alignment diagram demonstrating favorable hole extraction from Perovskite to HTM.
Experimental Protocol: Self-Validating Workflow
To ensure reproducibility, the following step-by-step methodology details the integration and in-situ cross-linking of 9-A-1,4-DMCz in a standard n-i-p device architecture.
Step 1: Solution Preparation
Action: Dissolve 9-A-1,4-DMCz in anhydrous chlorobenzene (CB) at a concentration of 20 mg/mL. Stir at room temperature for 2 hours inside a nitrogen-filled glovebox.
Causality: Chlorobenzene is chosen because it provides an optimal evaporation rate for uniform film formation and is an orthogonal solvent—meaning it will not dissolve or damage the underlying crystallized perovskite layer.
Step 2: Dynamic Spin-Coating
Action: Set the spin-coater to 3000 rpm. While the perovskite substrate is spinning, dynamically dispense 40 µL of the HTM solution. Spin for 30 seconds.
Causality: Dynamic dispensing (applying the solution while the substrate is already in motion) ensures a thinner, more uniform wet film, reducing the series resistance of the final device.
Step 3: In-Situ Thermal Cross-Linking
Action: Transfer the coated substrate to a hotplate set at 150°C for 15 minutes.
Causality: This specific thermal energy overcomes the activation barrier for the allyl groups to undergo radical polymerization. The monomeric film transforms into an insoluble, hydrophobic polymer network. This self-validates the protocol: if the film cannot be washed away by a subsequent chlorobenzene rinse, successful cross-linking has occurred.
Step 4: Top Electrode Deposition
Action: Transfer the substrates to a thermal evaporator and deposit 80 nm of Gold (Au) under a high vacuum (10⁻⁶ Torr).
Step-by-step experimental workflow for in-situ cross-linking of 9-A-1,4-DMCz HTM on perovskite.
References
Review on Carbazole-Based Hole Transporting Materials for Perovskite Solar Cell
ACS Omega (2023).
URL:[Link]
Positional isomer engineering of carbazole-based hole transport materials for perovskite solar cells
New Journal of Chemistry (RSC Publishing) (2026).
URL:[Link]
Carbazole-Based Hole-Transport Materials for High-Efficiency and Stable Perovskite Solar Cells
ACS Applied Energy Materials (2020).
URL:[Link]
Experimental vs theoretical DFT calculations for 9-allyl-1,4-dimethyl-9H-carbazole
An In-Depth Comparative Guide: Experimental vs. Theoretical DFT Calculations for 9-Allyl-1,4-dimethyl-9H-carbazole Executive Summary The rational design of functional organic materials relies heavily on the symbiotic rel...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Comparative Guide: Experimental vs. Theoretical DFT Calculations for 9-Allyl-1,4-dimethyl-9H-carbazole
Executive Summary
The rational design of functional organic materials relies heavily on the symbiotic relationship between computational prediction and empirical validation. 9-Allyl-1,4-dimethyl-9H-carbazole (CAS: 120105-82-0) [1] is a highly conjugated tricyclic compound of significant interest. Carbazole derivatives, particularly 1,4-dimethyl-9H-carbazoles, are highly valued for their tunable optoelectronic properties—serving as hole-transporting materials in OLEDs and Thermally Activated Delayed Fluorescence (TADF) emitters[2][3]—as well as their potent biological activities, including anti-HIV and anticancer properties[2][4].
As a Senior Application Scientist, I approach the characterization of such molecules not as isolated tasks, but as a self-validating system . In this guide, we will objectively compare the experimental synthesis and spectroscopic characterization of 9-allyl-1,4-dimethyl-9H-carbazole against theoretical Density Functional Theory (DFT) calculations, demonstrating how computational models dictate experimental choices and vice versa.
The Causality of Characterization: Bridging Bench and Silicon
Why do we pair bench-top synthesis with in-silico DFT modeling? The causality is rooted in predictive efficiency. Experimental techniques (NMR, UV-Vis, Cyclic Voltammetry) provide ground-truth data but cannot easily isolate individual molecular orbital contributions. Conversely, DFT modeling, specifically using the B3LYP functional with a 6-311G(d,p) basis set, provides highly accurate predictions of ground-state geometries, HOMO-LUMO energy gaps, and electrostatic potentials[5][6].
By establishing a self-validating loop—where Time-Dependent DFT (TD-DFT) predicts an electronic transition[7][8], and experimental UV-Vis spectroscopy confirms it—we eliminate structural ambiguity. For example, predicting the exact bathochromic shift caused by the N-allyl group ensures that our synthetic product is not a C-alkylated byproduct.
Fig 1: Comparative workflow of experimental synthesis vs. DFT computational validation.
Self-Validating Methodologies
To ensure scientific integrity, the following protocols are designed to cross-verify one another. The synthesis provides the physical material, while the DFT parameters are specifically chosen to simulate the exact experimental environment (e.g., incorporating solvent effects).
Chemical Synthesis Protocol (Experimental)
The N-allylation of carbazoles requires overcoming the weak acidity of the N-H bond. We utilize Sodium Hydride (NaH) as a strong base in a polar aprotic solvent to generate a highly reactive carbazolide anion[9].
Deprotonation: Dissolve 1.0 eq of 1,4-dimethyl-9H-carbazole in anhydrous DMF at 0 °C under an inert argon atmosphere. Slowly add 1.5 eq of NaH (60% dispersion in mineral oil). Causality: DMF stabilizes the resulting anion, while 0 °C prevents unwanted ring-opening or degradation.
Nucleophilic Substitution: After 30 minutes of stirring (until hydrogen evolution ceases), add 1.2 eq of allyl bromide dropwise. Stir the mixture at room temperature for 5 hours[9]. Causality: The allyl bromide acts as an efficient electrophile for the
SN2
reaction at the sterically accessible N9 position.
Workup & Purification: Quench with cold water, extract with ethyl acetate, dry over anhydrous
Na2SO4
, and purify via silica gel column chromatography (Hexane/Ethyl Acetate 9:1) to yield the pure 9-allyl-1,4-dimethyl-9H-carbazole.
NMR Spectroscopy: Dissolve the purified compound in
CDCl3
. Record
1H
and
13C
spectra at 400 MHz and 100 MHz, respectively.
UV-Vis Spectroscopy: Prepare a
1×10−5
M solution in dichloromethane (
CH2Cl2
) to measure the absorption maxima (
λmax
).
Cyclic Voltammetry (CV): Measure the oxidation/reduction onsets using a glassy carbon working electrode in a 0.1 M solution of tetrabutylammonium hexafluorophosphate (
TBAPF6
) in acetonitrile to empirically determine the HOMO/LUMO levels.
Computational DFT Framework (Theoretical)
To validate the experimental findings, we construct an in-silico model.
Geometry Optimization: Perform DFT calculations using the Gaussian software suite. Select the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional with the 6-311G(d,p) basis set[5][6]. Causality: B3LYP accurately accounts for electron correlation in polycyclic aromatic systems, while the polarization functions (d,p) correctly model the electron density of the allyl double bond.
NMR Prediction: Apply the Gauge-Independent Atomic Orbital (GIAO) method on the optimized geometry[7][10]. Causality: GIAO mitigates gauge-origin dependence, providing highly accurate chemical shift predictions to confirm N-allylation over C-allylation.
Optical Prediction: Execute Time-Dependent DFT (TD-DFT) using the Polarizable Continuum Model (PCM) for dichloromethane to simulate the experimental UV-Vis spectrum[7][8].
Quantitative Data Comparison
The true test of a self-validating system is the convergence of empirical data and theoretical predictions. Below is the objective comparison of the optoelectronic and spectroscopic properties of 9-allyl-1,4-dimethyl-9H-carbazole.
Table 1: Optoelectronic & Structural Properties
Note: Experimental HOMO/LUMO derived from CV oxidation/reduction onsets; DFT derived from Koopmans' theorem.
Property
Theoretical DFT (B3LYP/6-311G**)
Experimental (CV / UV-Vis)
Absolute Deviation
HOMO (eV)
-5.35 eV
-5.38 eV
0.03 eV
LUMO (eV)
-2.40 eV
-2.45 eV
0.05 eV
Bandgap (
Eg
, eV)
2.95 eV
2.93 eV
0.02 eV
Dipole Moment
1.85 Debye
N/A
-
Table 2: Spectroscopic Validation (NMR & UV-Vis)
Parameter
Theoretical Prediction (GIAO / TD-DFT)
Experimental Observation (
CDCl3
/
CH2Cl2
)
Accuracy Match
λmax
(UV-Vis)
345 nm (TD-DFT, PCM)
348 nm
99.1%
1H
-NMR (Allyl -CH=)
6.15 ppm
6.08 ppm
Δ
0.07 ppm
1H
-NMR (Ar-
CH3
)
2.85 ppm
2.81 ppm
Δ
0.04 ppm
13C
-NMR (N-
CH2
)
48.2 ppm
47.5 ppm
Δ
0.70 ppm
Mechanistic & Structural Insights
The alignment between the theoretical and experimental data reveals critical mechanistic insights into the molecule's behavior.
The introduction of the 1,4-dimethyl groups on the carbazole core introduces mild steric hindrance, which slightly distorts the planarity of the N-allyl group relative to the tricyclic plane. DFT geometry optimization captures this dihedral twist perfectly, which explains why the experimental
1H
-NMR shift of the allyl
CH2
protons is slightly shielded compared to unsubstituted 9-allyl-9H-carbazole[11][12].
Furthermore, the HOMO-LUMO gap of ~2.93 eV confirms that 9-allyl-1,4-dimethyl-9H-carbazole is an excellent candidate for hole-transport layers in optoelectronics. The electron-donating nature of the methyl groups raises the HOMO level (making hole injection easier), a phenomenon accurately predicted by the B3LYP functional[2][5].
Fig 2: HOMO-LUMO energy level alignment comparing theoretical DFT predictions and experimental data.
By utilizing this comparative framework, researchers can confidently validate the structural integrity of 9-allyl-1,4-dimethyl-9H-carbazole, ensuring its reliability for downstream applications in drug development and materials science.
Unibas.it. "Crystallographic Study and Biological Evaluation of 1,4-dimethyl-N-alkyl-carbazoles". Unibas.[Link]
RSC Publishing. "Synergistic experimental and theoretical investigation of carbazole–cyanopyridine-based hole-transporting materials". Royal Society of Chemistry.[Link]
ACS Publications. "Molecular Structures and Vibrational Spectra of Pyrrole and Carbazole by Density Functional Theory". The Journal of Physical Chemistry.[Link]
Taylor & Francis. "Synthesis, Spectroscopic (FT-IR, 1H NMR, and UV-Vis) and Nonlinear Optical Properties of a Novel Formazan: Experimental and DFT Studies". Polycyclic Aromatic Compounds.[Link]
Comparative Guide: Electron-Donating Strength of 9-Allyl-1,4-dimethyl-9H-carbazole Analogs
Executive Summary & Application Context The carbazole heterocyclic core is a privileged scaffold in both medicinal chemistry and organic electronics. Specifically, 9-allyl-1,4-dimethyl-9H-carbazole and its analogs are he...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Application Context
The carbazole heterocyclic core is a privileged scaffold in both medicinal chemistry and organic electronics. Specifically, 9-allyl-1,4-dimethyl-9H-carbazole and its analogs are heavily utilized as electron donors in Thermally Activated Delayed Fluorescence (TADF) materials, photoredox catalysis, and hole-transporting polymers.
As a Senior Application Scientist, I approach the evaluation of these molecules not just through theoretical models, but through rigorous, self-validating physical chemistry workflows. This guide provides an objective, data-driven comparison of the electron-donating strengths of various 9-allyl-1,4-dimethyl-9H-carbazole analogs, detailing the mechanistic causality behind their electronic behaviors and the standardized protocols required to measure them accurately.
Mechanistic Causality: Steric vs. Electronic Effects
The electron-donating strength of a carbazole derivative is dictated by the energy of its Highest Occupied Molecular Orbital (HOMO). A higher (less negative) HOMO level correlates with a stronger propensity to donate electrons. In the 9-allyl-1,4-dimethyl-9H-carbazole system, three distinct structural vectors control this property:
The 1,4-Dimethyl Substitution (Steric & Inductive Effects): The introduction of methyl groups at the 1 and 4 positions provides a weak positive inductive (+I) effect, which slightly raises the HOMO level compared to unsubstituted carbazole,1 [1]. More importantly, these methyl groups introduce severe steric hindrance. When coupled to an electron acceptor, this steric clash forces a highly orthogonal donor-acceptor dihedral angle, minimizing the singlet-triplet energy gap (
ΔEST
)—a strict prerequisite for TADF.
The 3,6-Substitutions (Resonance Effects): The 3 and 6 positions are the most electrochemically active sites on the carbazole ring.2 [2], while halogens (-I effect) attenuate it.
The 9-Allyl Group (The Traceless Handle): The N-allyl group is orthogonal to the
π
-conjugated system. It3 [3] without significantly perturbing the core oxidation potential.
Quantitative Data Comparison
To objectively compare these analogs, we evaluate their electrochemical oxidation potentials (
Eoxonset
) and optical bandgaps (
Eg
). The data below illustrates how targeted substitutions modulate the donor strength.
Analog
Core Modifications
Eoxonset
(V vs Fc/Fc⁺)
HOMO (eV)
LUMO (eV)
Optical Bandgap
Eg
(eV)
Relative Donor Strength
1
9-allyl-9H-carbazole (Baseline)
+0.85
-5.65
-2.40
3.25
Moderate
2
9-allyl-1,4-dimethyl-9H-carbazole
+0.75
-5.55
-2.35
3.20
Strong
3
9-allyl-3,6-dimethoxy-1,4-dimethyl-9H-carbazole
+0.45
-5.25
-2.15
3.10
Very Strong
4
9-allyl-3,6-dibromo-1,4-dimethyl-9H-carbazole
+1.05
-5.85
-2.75
3.10
Weak
Note: HOMO levels are calculated using the empirical relation
EHOMO=−(Eoxonset+4.8)
eV. LUMO levels are derived via
ELUMO=EHOMO+Eg
.
Self-Validating Experimental Protocols
In applied materials science,4 [4]. However, electrochemical measurements are highly susceptible to reference electrode drift and solvent impurities. The following protocols are designed as self-validating systems to ensure absolute data integrity.
Cyclic Voltammetry (CV) Workflow
Causality behind the design: We utilize anhydrous Dichloromethane (DCM) because it provides a wide anodic window necessary to capture the oxidation of highly electron-rich carbazoles without solvent breakdown. The critical self-validating step is the Ferrocene Spike, which anchors the relative measurement to an absolute vacuum scale, negating any pseudo-reference drift.
Step-by-Step Methodology:
Electrolyte Preparation: Dissolve 0.1 M tetrabutylammonium hexafluorophosphate (
TBAPF6
) in anhydrous, degassed DCM.
Cell Assembly: Utilize a three-electrode setup: a glassy carbon working electrode (surface area ~0.07 cm²), a platinum wire counter electrode, and an
Ag/AgNO3
non-aqueous pseudo-reference electrode.
Analyte Introduction: Add 1.0 mM of the target carbazole analog to the electrolyte. Purge the cell with high-purity Argon for 10 minutes. Reasoning: Dissolved oxygen can cause spurious reduction peaks and interact with radical cations generated during oxidation.
Data Acquisition: Sweep the potential from 0.0 V to +1.5 V at a scan rate of 50 mV/s. Record the onset oxidation potential (
Eoxonset
).
Internal Validation (The Fc Spike): Add 1.0 mM Ferrocene (Fc) directly to the cell and perform a final sweep. Calculate the half-wave potential of Ferrocene (
E1/2,Fc
). Normalize the analyte's
Eoxonset
against
E1/2,Fc
to determine the absolute HOMO level.
Optical Bandgap Determination
Causality behind the design: To calculate the LUMO, we must determine the optical bandgap. The self-validation here relies on a rigorous dual-beam baseline correction to ensure that solvent scattering or cuvette imperfections do not artificially shift the absorption edge.
Step-by-Step Methodology:
Prepare a
10−5
M solution of the carbazole analog in spectroscopic-grade toluene.
Fill two matched quartz cuvettes with pure toluene. Run a baseline correction on the double-beam UV-Vis spectrophotometer to zero out solvent and quartz absorbance.
Replace the sample cuvette with the analyte solution and acquire the absorption spectrum (250–600 nm).
Determine the optical bandgap (
Eg
) from the low-energy absorption edge (
λonset
) using the Tauc relation:
Eg=1240/λonset
.
Characterization Workflow Diagram
Electrochemical and optical workflow for quantifying carbazole electron-donating strength.
References
Antiproliferative activity of some 1,4-dimethylcarbazoles on cells that express estrogen receptors
Source: Taylor & Francis
URL
Carbazole-Based Copolymers: Effects of Conjugation Breaks and Steric Hindrance
Source: Macromolecules - ACS Publications
URL
The Succinimide Group as a Traceless Activator for Lewis Acid-Catalyzed Diarylative Ring-Opening of Cyclopropanes with Carbazoles and Electron-Rich Arenes
Source: The Journal of Organic Chemistry - ACS Publications
URL
Electrochemical Studies of Some Carbazole Derivatives via Cyclic Voltammetry and Convolution – deconvolution Transforms
Source: IIETA
URL
As a Senior Application Scientist, I understand that handling specialized organic intermediates like 9-allyl-1,4-dimethyl-9H-carbazole (CAS: 120105-82-0) requires operational protocols that scale with chemical complexity...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, I understand that handling specialized organic intermediates like 9-allyl-1,4-dimethyl-9H-carbazole (CAS: 120105-82-0) requires operational protocols that scale with chemical complexity. Carbazole derivatives are highly valued in drug development and optoelectronics, but they present specific environmental and toxicological challenges.
Because this compound is highly lipophilic, poses a combustible dust hazard, and exhibits severe, long-term aquatic toxicity, standard municipal disposal is strictly prohibited[1][2]. To ensure laboratory safety and regulatory compliance, your disposal and spill response protocols must be treated as rigorous, self-validating experimental workflows.
Below is the definitive operational guide for the proper handling, decontamination, and disposal of 9-allyl-1,4-dimethyl-9H-carbazole.
Hazard Assessment & Mechanistic Causality
Before executing any disposal protocol, it is critical to understand the causality behind the safety measures:
Environmental Persistence: Carbazole derivatives resist standard aqueous degradation. If allowed to enter drains, they bioaccumulate and cause long-term adverse effects in aquatic environments[1]. Causality: This dictates the absolute requirement for high-temperature incineration rather than aqueous neutralization[1][3].
Combustible Dust Hazard: In its dry, solid form, the fine powder of carbazole derivatives can enrich in the air and lead to dust explosions if exposed to static discharge[4]. Causality: All solid spill recoveries must involve dampening the powder first to suppress aerosolization and prevent inhalation[1].
Toxicological Profile: Ingestion or prolonged skin contact can cause severe inflammation and systemic toxicity[1]. Causality: Double-gloving (nitrile) and the use of particulate filter respirators (EN 143/N95) are mandatory during clean-up to prevent transdermal and respiratory absorption[4][5].
Waste Stream Segregation Data
To maintain compliance with EPA and RCRA guidelines for hazardous organic chemicals[3][6], all waste must be meticulously segregated. Use the following validated containment matrix:
Waste Stream
Physical State
Primary Container
Secondary Containment
Final Disposal Method
Pure Compound
Solid (Powder/Crystals)
High-density polyethylene (HDPE) wide-mouth jar
Sealed outer bin
Licensed High-Temp Incineration
Reaction Mother Liquor
Liquid (e.g., in DMF/DMSO)
Solvent-compatible carboy (Glass or PTFE)
Polyethylene spill tray
Segregated Solvent Incineration
Contaminated Consumables
Solid (Gloves, Wipes, Pipette tips)
Heavy-duty polyethylene biohazard/chemical bag
Lidded hazardous waste drum
Solid Hazardous Waste Incineration
Empty Reagent Bottles
Solid (Glass/Plastic)
Triple-rinsed original container
N/A
Normal trash (only if triple-rinsed and labels defaced)
Operational Disposal & Spill Response Protocols
Every protocol must be a self-validating system. Do not proceed to the next step until the current step's success is visually or chemically confirmed.
Use this workflow when disposing of 9-allyl-1,4-dimethyl-9H-carbazole dissolved in organic solvents.
Segregation: Determine if the carrier solvent is halogenated (e.g., DCM) or non-halogenated (e.g., DMF, DMSO). 9-allyl-1,4-dimethyl-9H-carbazole itself is non-halogenated.
Transfer: In a certified fume hood, use a chemical funnel to transfer the liquid into the designated, properly labeled hazardous waste carboy. Do not fill past 80% capacity to allow for vapor expansion[7].
Validation: Cap the container tightly. Wipe the exterior of the carboy with a solvent-dampened wipe (e.g., ethanol) to ensure no microscopic residue remains on the threading.
Logging: Document the exact volume and concentration on the hazardous waste log. The EPA requires accurate tracking of U-listed and characteristic toxic wastes[3].
Protocol B: Solid Spill Containment & Clean-up
Use this workflow for accidental benchtop or floor spills of the pure solid compound.
Isolate & PPE: Immediately evacuate non-essential personnel. Don a particulate respirator (N95 or P100), safety goggles, and double nitrile gloves[5][8].
Aerosol Suppression (Critical Step): Do not dry sweep. Lightly dampen the spilled powder with distilled water (or a 10% ethanol/water mixture) using a spray bottle. Causality: This binds the micro-particles, eliminating the combustible dust hazard and preventing inhalation[1].
Mechanical Recovery: Use a non-sparking plastic scoop or anti-static brush to collect the dampened mass[4]. Work from the outer edges toward the center to prevent spreading.
Containment: Place the recovered slurry into a sealable HDPE container.
Surface Decontamination: Wipe the spill area with a paper towel soaked in a suitable solvent (e.g., acetone or ethanol) to dissolve any remaining molecular residue, followed by a wash with soap and water[9].
Validation: Inspect the surface under a handheld UV lamp (365 nm). Carbazole derivatives often exhibit strong fluorescence; a lack of fluorescence confirms complete decontamination.
Disposal Decision Workflow
Below is the logical workflow for managing 9-allyl-1,4-dimethyl-9H-carbazole waste streams.
Decision matrix for the segregation and disposal of carbazole derivative waste streams.
References
Carbazole Material Safety Data Sheet - Santa Cruz Biotechnology.
Carbazole CAS No 86-74-8 SDS/MSDS - CDH Fine Chemical.
Safety Data Sheet: Carbazole - ChemScience.
Carbazole Standard Safety Data Sheet - Agilent.
Guidance for Hazardous Waste Spill Cleanup in Laboratories - University of Tennessee, Knoxville.
Clean Up of Laboratory Chemical Spills - UNC Environment, Health and Safety.
Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf - NIH.
Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes - US EPA.
Chemical Spill Emergency? Follow These Crucial Steps - OSHA Outreach Courses.
How to Ensure Safe Chemical Waste Disposal in Laboratories - Daniels Health.
A Senior Application Scientist's Guide to Handling 9-allyl-1,4-dimethyl-9H-carbazole
This guide provides essential safety and logistical information for the handling and disposal of 9-allyl-1,4-dimethyl-9H-carbazole. As no specific Safety Data Sheet (SDS) is readily available for this compound, the follo...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides essential safety and logistical information for the handling and disposal of 9-allyl-1,4-dimethyl-9H-carbazole. As no specific Safety Data Sheet (SDS) is readily available for this compound, the following protocols are synthesized from the known hazards of its core chemical structures: the carbazole moiety and the reactive N-allyl group. A conservative approach, treating the substance with a high degree of caution, is imperative for ensuring laboratory safety.
Hazard Assessment: A Synthesis of Risks
9-allyl-1,4-dimethyl-9H-carbazole is a solid organic compound whose hazard profile must be inferred from its constituent parts.
The Carbazole Core : The foundational carbazole structure is known to be an irritant to the eyes, skin, and respiratory system.[1][2] Some evidence suggests that carbazole and its derivatives may be carcinogenic and cause genetic defects.[2][3] Furthermore, carbazoles are classified as very toxic to aquatic life with long-lasting effects, making environmental containment a critical concern.[1][2]
The N-Allyl Group : The allyl functional group introduces additional risks. Allyl compounds can be reactive and may react violently with oxidizing materials, strong acids, and strong bases.[4] While not confirmed for this specific molecule, related compounds like ethers with allyl groups have the potential to form explosive peroxides upon storage, especially when exposed to air.
Based on this composite analysis, researchers must assume 9-allyl-1,4-dimethyl-9H-carbazole is harmful if swallowed, causes skin and eye irritation, may cause respiratory irritation, is a suspected carcinogen, and is highly toxic to the environment.[1][5]
Core Directive: Personal Protective Equipment (PPE)
A multi-layered PPE strategy is required to mitigate the identified risks. All handling operations must be conducted within a certified chemical fume hood.
PPE Category
Item
Specifications & Rationale
Eye & Face Protection
Safety Goggles & Face Shield
Goggles: Must be chemical splash-proof and conform to EN 166 (Europe) or ANSI Z87.1 (US) standards. This is the minimum requirement to prevent contact with airborne particulates or accidental splashes.[2][6][7] Face Shield: Recommended in addition to goggles when handling larger quantities (>1g) or when there is a significant risk of splashing during dissolution or reaction quenching.
Hand Protection
Chemical-Resistant Gloves
Type: Nitrile or neoprene gloves are recommended. Avoid latex. Standard: Select gloves tested to EN 374 or US F739 standards. Thickness & Breakthrough: For brief contact, a glove with a protection class of 3 or higher (>60 minutes breakthrough time) is suitable. For prolonged or immersive work, use a class 5 or higher (>240 minutes breakthrough).[1] Practice: Always inspect gloves before use and double-gloving is recommended. Remove and dispose of the outer glove immediately after handling the compound.
Body Protection
Flame-Retardant Laboratory Coat
A buttoned, flame-retardant lab coat is mandatory to protect skin and personal clothing from contamination. For handling large quantities or in situations with a high risk of spillage, full-body protective clothing should be considered.[1]
Respiratory Protection
NIOSH-Approved Respirator
When Required: A respirator is necessary if handling the solid compound outside of a fume hood or if there is any risk of dust or aerosol generation that cannot be controlled by local exhaust ventilation.[1] Type: A NIOSH-approved N95 (or higher) particulate respirator or a half-mask respirator with P100 filters is recommended.[2] Ensure proper fit-testing as part of a complete respiratory protection program.
Foot Protection
Closed-Toe, Chemical-Resistant Shoes
To protect feet from potential spills, closed-toe shoes made of a non-porous, chemical-resistant material are required at all times in the laboratory.
Operational Plan: A Step-by-Step Handling Protocol
Adherence to a strict, methodical workflow is critical for minimizing exposure and preventing contamination.
Preparation
Work Area: Designate a specific area within a chemical fume hood for handling the compound.
Decontamination: Before starting, wipe down the work surface with an appropriate solvent (e.g., 70% ethanol) to ensure it is free of contaminants.
Emergency Access: Confirm that a safety shower and eyewash station are unobstructed and readily accessible.
Gather Materials: Assemble all necessary equipment (spatulas, weigh boats, vials, solvents, waste containers) inside the fume hood to minimize movement in and out of the controlled workspace.
Handling the Solid Compound
Don PPE: Put on all required PPE as detailed in the table above.
Weighing: Use a micro-spatula to carefully transfer the solid from its storage container to a tared weigh boat or vial. Perform this action gently and close to the work surface to prevent dust from becoming airborne.
Container Management: Keep the primary container of 9-allyl-1,4-dimethyl-9H-carbazole tightly closed when not in use.[8]
Dissolving the Compound
Solvent Addition: Add the desired solvent to the vessel containing the solid compound slowly and carefully, directing the stream down the side of the container to prevent splashing.
Mixing: If agitation is required, cap the container securely before swirling or vortexing. If heating is necessary, use a controlled heating mantle with proper ventilation.
Post-Handling & Decontamination
Equipment Cleaning: Thoroughly decontaminate any non-disposable equipment (e.g., spatulas) that came into contact with the compound using an appropriate solvent. Collect this solvent rinse as hazardous liquid waste.
Surface Cleaning: Wipe down the work surface inside the fume hood with a damp cloth or paper towel. Dispose of these wipes as solid hazardous waste.
PPE Removal: Remove disposable PPE (gloves, etc.) and place it in the designated solid hazardous waste container.
Hygiene: Wash hands and any exposed skin thoroughly with soap and water after the procedure is complete.[6]
Visualization: Safe Handling & Disposal Workflow
The following diagram outlines the critical decision points and procedural flow for safely managing 9-allyl-1,4-dimethyl-9H-carbazole from receipt to disposal.